MSC-1186
Description
Properties
Molecular Formula |
C19H17ClFN7O2S |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C19H17ClFN7O2S/c1-28(31(2,29)30)19-11(4-3-8-23-19)10-24-14-7-9-22-17(26-14)18-25-13-6-5-12(20)15(21)16(13)27-18/h3-9H,10H2,1-2H3,(H,25,27)(H,22,24,26) |
InChI Key |
WBFJDKLBAAHKIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2)C3=NC4=C(N3)C=CC(=C4F)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
MSC-1186: A Technical Guide to a Selective Pan-SRPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-1186 is a potent and highly selective, ATP-competitive, reversible pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] Developed through a structure-guided medicinal chemistry effort, it emerged from a fragment screening campaign originally targeting focal adhesion kinase (FAK).[2][4] This compound has demonstrated nanomolar potency against SRPK1, SRPK2, and SRPK3, along with excellent kinome-wide selectivity, making it a valuable chemical probe for studying SRPK biology and a promising starting point for therapeutic development.[2][4]
Serine/arginine-rich protein kinases (SRPKs) are a family of enzymes that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing factors.[5] Dysregulation of SRPK activity has been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention. This compound's ability to potently and selectively inhibit all three SRPK isoforms provides a powerful tool to investigate the downstream consequences of pan-SRPK inhibition.
This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays and SRPK isoforms.
Table 1: In Vitro Biochemical Activity of this compound
| Target | IC₅₀ (nM) | Kd (nM) |
| SRPK1 | 2.7 | - |
| SRPK2 | 81 | 145 |
| SRPK3 | 0.6 | - |
IC₅₀ values were determined by Reaction Biology using a radiometric kinase assay. Kd for SRPK2 was determined by Isothermal Titration Calorimetry (ITC).
Table 2: Cellular Target Engagement and Activity of this compound
| Assay Format | Target | IC₅₀ / EC₅₀ (nM) | Cell Line |
| NanoBRET (Intact Cells) | SRPK1 | 98 | HEK293T |
| SRPK3 | 40 | HEK293T | |
| NanoBRET (Lysed Cells) | SRPK1 | 44 | HEK293T |
| SRPK2 | 149 | HEK293T | |
| SRPK3 | 40 | HEK293T |
Cellular IC₅₀/EC₅₀ values were determined using the NanoBRET™ Target Engagement Assay.
Mechanism of Action and Signaling Pathway
SRPKs are key regulators of the spliceosome, a dynamic molecular machine responsible for removing introns from pre-mRNA. The activity of SRPKs is integrated with cellular signaling pathways, such as the EGF/Akt pathway, to control alternative splicing in response to extracellular stimuli.
Caption: SRPK Signaling Pathway and this compound Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical Kinase Inhibition Assay (Reaction Biology)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Principle: A radiometric assay using ³³P-labeled ATP to measure the phosphorylation of a substrate by the target kinase. The amount of incorporated radiolabel is proportional to the kinase activity.
-
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Substrate and Cofactors: Add the substrate (e.g., Myelin Basic Protein - MBP for SRPK1) and cofactors to the reaction buffer.
-
Kinase Addition: Add the purified human SRPK enzyme (SRPK1, SRPK2, or SRPK3) to the substrate solution.
-
Compound Incubation: Introduce this compound at various concentrations to the reaction mixture.
-
Initiation: Start the kinase reaction by adding ³³P-ATP.
-
Incubation: Incubate the reaction at a controlled temperature for a specified time.
-
Termination and Detection: Stop the reaction and quantify the amount of ³³P incorporated into the substrate using a filter-binding apparatus and scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Biochemical Kinase Inhibition Assay Workflow.
Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the extent to which a compound binds to its target protein within living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of a fluorescently labeled tracer (which binds to the kinase active site) and the target kinase, which is fused to a NanoLuc® luciferase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Co-transfect the cells with plasmids encoding the NanoLuc®-SRPK fusion protein and a carrier DNA using a suitable transfection reagent (e.g., FuGene HD).
-
Allow protein expression for 18-20 hours.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Add serially diluted this compound to the wells.
-
Add the NanoBRET™ Kinase Tracer to the wells.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC₅₀ value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.
-
Caption: NanoBRET™ Cellular Target Engagement Assay Workflow.
Kinome-wide Selectivity
This compound has demonstrated exceptional kinome-wide selectivity. In a broad panel of kinase assays, it showed minimal off-target activity, a critical feature for a chemical probe and a desirable characteristic for a therapeutic candidate. The high selectivity is attributed to non-conserved interactions with the uniquely structured hinge region of the SRPK family.[2]
While the full dataset from a comprehensive kinome scan is not publicly available, the primary literature reports high selectivity in an in vitro kinase panel from Reaction Biology at a concentration of 1 µM against 395 kinases.
In Vivo Studies
To date, there is no publicly available information on the in vivo efficacy or pharmacokinetic properties of this compound. Further studies are required to evaluate its potential as a therapeutic agent in animal models of diseases where SRPK activity is dysregulated.
Conclusion
This compound is a highly potent and selective pan-SRPK inhibitor that serves as an invaluable tool for dissecting the roles of SRPKs in cellular processes and disease. Its well-characterized in vitro and cellular activity, combined with its high selectivity, make it a superior chemical probe for studying the consequences of SRPK inhibition. While further in vivo studies are necessary to establish its therapeutic potential, this compound represents a significant advancement in the development of SRPK-targeted molecules. The detailed experimental protocols provided in this guide are intended to facilitate further research and application of this important compound.
References
- 1. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
An In-depth Technical Guide to the Biological Functions of SRPK1, SRPK2, and SRPK3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Serine/Arginine-rich Protein Kinase (SRPK) family, comprising SRPK1, SRPK2, and SRPK3, represents a group of highly specific serine/threonine kinases that play pivotal roles in the regulation of cellular processes through the phosphorylation of Serine/Arginine-rich (SR) domain-containing proteins.[1] Initially identified for their critical function in orchestrating pre-mRNA splicing, emerging evidence has broadened our understanding of their involvement in a multitude of cellular activities, including signal transduction, cell cycle progression, and the pathogenesis of various diseases.[1][2] This technical guide provides a comprehensive overview of the core biological functions of SRPK1, SRPK2, and SRPK3, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they govern. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development seeking to understand and target this important kinase family.
Core Functions and Substrate Specificity
The primary and most well-characterized function of the SRPK family is the phosphorylation of SR proteins, a family of essential splicing factors.[3][4][5] This post-translational modification is crucial for the subcellular localization and activity of SR proteins, thereby regulating both constitutive and alternative splicing of pre-mRNA.[6][7] The substrate specificity of SRPKs is directed towards serine residues within RS (Arginine-Serine) dipeptides.[1]
SRPK1 is ubiquitously expressed and phosphorylates a broad range of SR proteins, including SRSF1 (also known as ASF/SF2) and SRSF2 (formerly SC35).[8] Beyond its role in splicing, SRPK1 is implicated in chromatin remodeling, cell cycle regulation, and viral replication.[9]
SRPK2 , while sharing significant homology with SRPK1, exhibits a more restricted tissue expression pattern, with high levels observed in the brain.[10][11] It phosphorylates substrates such as SRSF1, SRSF2, and Acinus.[12][13] Notably, SRPK2 has been shown to phosphorylate non-SR domain proteins, including the microtubule-associated protein Tau, implicating it in neurodegenerative diseases.[7][14][15]
SRPK3 , also known as muscle-specific serine kinase 1 (MSSK1), is predominantly expressed in skeletal and cardiac muscle.[3][16] Its primary role is in myogenesis, where it regulates the alternative splicing of transcripts crucial for muscle development.[16][17] Known substrates include SRSF1 and the lamin-B receptor (LBR).[3][5]
Quantitative Data Summary
Kinase Activity and Inhibition
| Kinase | Substrate | Km (nM) | Inhibitor | IC50 (nM) |
| SRPK1 | SRSF1 | 110[18] | SPHINX | 880[10] |
| SPHINX31 | 5.9[12][19][20] | |||
| SRPK2 | SRSF3 | Kd = 74.5 ± 23.3[21] | - | - |
| Akt1 | GST-LBRNt(62–92) | 465[22] | - | - |
SRPK1 Expression in Cancer
| Cancer Type | Observation | Reference |
| Ovarian Cancer | Overexpressed in 55% of tumor samples. | |
| Breast, Colonic, Pancreatic Carcinomas | Elevated levels detected in tumor tissues.[6] | [6] |
| Renal Cell Carcinoma (RCC) | Significantly upregulated in human RCC tissues and cell lines.[23] | [23] |
| Gastric Cancer | Upregulated in tumor tissues, correlated with tumor grade and poor prognosis.[24] | [24] |
| Various Epithelial Cancers | Elevated expression correlates with advanced disease stage and poor survival.[8][25] | [8][25] |
Signaling Pathways
SRPK family members are integral components of various signaling pathways, acting as crucial nodes that translate extracellular signals into post-transcriptional responses.
SRPK1 Signaling Pathways
SRPK1 is a downstream effector of several key oncogenic signaling pathways, including the PI3K/AKT, NF-κB, and TGF-β pathways.[8][25] Activation of the PI3K/AKT pathway leads to the phosphorylation and activation of SRPK1, which in turn promotes the phosphorylation of SR proteins, influencing the splicing of target genes involved in cell proliferation, survival, and angiogenesis, such as VEGF.[8][19][26]
mTORC1-SRPK2 Signaling Pathway
The mTORC1 signaling pathway, a central regulator of cell growth and metabolism, directly impacts SRPK2 activity.[12][20] mTORC1-activated S6K1 phosphorylates SRPK2, which promotes its nuclear translocation and the subsequent phosphorylation of SR proteins.[20][24] This cascade is crucial for the efficient splicing of pre-mRNAs encoding lipogenic enzymes, thereby linking nutrient sensing to the regulation of lipid metabolism.[12][20]
MEF2-SRPK3 Signaling in Myogenesis
In muscle cells, the transcription factor Myocyte Enhancer Factor 2 (MEF2) directly regulates the expression of SRPK3.[9][27] This regulatory axis is fundamental for normal muscle development and homeostasis.[27] SRPK3, in turn, controls the alternative splicing of key myogenic transcripts, ensuring the proper formation and function of muscle tissue.[17]
References
- 1. embopress.org [embopress.org]
- 2. Serine arginine protein kinase 1 (SRPK1): a moonlighting protein with theranostic ability in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SRPK3 | Abcam [abcam.co.jp]
- 4. genecards.org [genecards.org]
- 5. The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]
- 8. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous RNA Fluorescent In Situ Hybridization and Immunofluorescent Staining of Mouse Muscle Stem Cells on Fresh Frozen Skeletal Muscle Sections [bio-protocol.org]
- 11. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 12. researchgate.net [researchgate.net]
- 13. Relative quantification of mRNA transcript levels by qPCR [protocols.io]
- 14. Simultaneous RNA Fluorescent In Situ Hybridization and Immunofluorescent Staining of Mouse Muscle Stem Cells on Fresh Frozen Skeletal Muscle Sections [en.bio-protocol.org]
- 15. d-nb.info [d-nb.info]
- 16. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 17. Simultaneous RNA Fluorescent In Situ Hybridization and Immunofluorescent Staining of Mouse Muscle Stem Cells on Fresh Frozen Skeletal Muscle Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. platform.opentargets.org [platform.opentargets.org]
- 19. mdpi.com [mdpi.com]
- 20. Post-transcriptional regulation of de novo lipogenesis by mTORC1-S6K1-SRPK2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Centronuclear myopathy in mice lacking a novel muscle-specific protein kinase transcriptionally regulated by MEF2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SR Protein Phosphorylation in Cell Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Serine/Arginine-rich (SR) proteins are a highly conserved family of RNA-binding proteins that are indispensable for both constitutive and alternative pre-mRNA splicing. Their function, however, is not static; it is dynamically regulated by post-translational modifications, most notably the reversible phosphorylation of serine residues within their characteristic C-terminal Arginine/Serine-rich (RS) domain. This phosphorylation acts as a molecular switch, profoundly influencing their subcellular localization, their interactions with RNA and other proteins, and their ultimate impact on splice site selection. Crucially, the kinases that phosphorylate SR proteins are themselves endpoints of major cell signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This direct linkage positions SR protein phosphorylation as a critical nexus between extracellular signaling and the regulation of gene expression at the level of alternative splicing. Dysregulation of this intricate network is a hallmark of numerous human diseases, including cancer and neurodegenerative disorders, making the involved kinases and SR proteins compelling targets for therapeutic intervention. This guide provides an in-depth examination of the core mechanisms, signaling pathways, and experimental methodologies central to understanding this vital cellular process.
Core Mechanisms of SR Protein Phosphorylation
SR proteins are characterized by one or two N-terminal RNA Recognition Motifs (RRMs) and a C-terminal RS domain. The phosphorylation state of the RS domain is the primary regulator of SR protein function. This process is governed by a dynamic interplay between two main families of protein kinases and protein phosphatases.
Key Kinase Families
Two major families of kinases are responsible for the majority of SR protein phosphorylation:
-
SR Protein Kinases (SRPKs): This family, including the well-studied SRPK1 and SRPK2, primarily phosphorylates SR proteins in the cytoplasm.[1][2] This initial phosphorylation is a critical prerequisite for the nuclear import of newly synthesized SR proteins.[3] SRPK1 phosphorylates the N-terminal portion of the RS domain (the RS1 region) on SRSF1, adding approximately 10-12 phosphate groups in a highly efficient and directional C-to-N terminal manner.[4][5][6]
-
Cdc2-like Kinases (CLKs): This family, comprising CLK1-4, are dual-specificity kinases that reside in the nucleus.[7][8] After an SR protein is imported into the nucleus, CLKs can further phosphorylate it, a process often referred to as hyperphosphorylation.[9][10] This hyperphosphorylation causes SR proteins to be released from nuclear storage sites (nuclear speckles) and recruited to sites of active transcription to participate in splicing.[10][11] CLKs exhibit broader substrate specificity than SRPKs, phosphorylating not only Arginine-Serine (Arg-Ser) dipeptides but also Serine-Proline (Ser-Pro) motifs.[2][12]
The Phosphorylation-Dephosphorylation Cycle
The function of SR proteins is dictated by a tightly regulated cycle of phosphorylation and dephosphorylation, which controls their location and activity.
-
Cytoplasmic Phosphorylation & Nuclear Import: Newly synthesized SR proteins in the cytoplasm are phosphorylated by SRPKs. This modification facilitates their interaction with the transportin-SR nuclear import receptor, leading to their translocation into the nucleus.[1][3]
-
Nuclear Hyperphosphorylation & Splicing Recruitment: Once in the nucleus, SR proteins are often stored in nuclear speckles. Further phosphorylation by CLKs leads to their release from these speckles and recruitment to nascent pre-mRNA transcripts.[10][11]
-
Dephosphorylation & Splicing Catalysis: Paradoxically, while phosphorylation is required for recruitment, dephosphorylation by protein phosphatases (like PP1) is necessary for the catalytic steps of splicing to proceed and for the spliceosome to mature.[10][12]
-
Nuclear Export & Re-import: Hypophosphorylated SR proteins can associate with spliced mRNA and be exported to the cytoplasm, where they can influence mRNA translation.[3][13] To participate in further rounds of splicing, they must be re-imported into the nucleus, a process that once again requires SRPK-mediated phosphorylation.
Figure 1: The SR Protein Phosphorylation Cycle. This diagram illustrates the dynamic cycle of phosphorylation and dephosphorylation that governs the subcellular localization and functional activity of SR proteins.
Integration with Cell Signaling Pathways
The activity of SRPKs and CLKs is regulated by upstream signaling cascades, providing a direct mechanism for extracellular cues to modulate alternative splicing programs. This integration allows cells to rapidly adapt their proteome in response to environmental changes.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Upon stimulation by growth factors like EGF, this pathway directly impacts SR protein phosphorylation.
-
Akt-SRPK Interaction: Activated Akt can phosphorylate SRPK2 and induce the autophosphorylation of SRPK1.[3][14] This does not create a consensus phosphorylation site on SRPK1 but rather involves a direct binding interaction that allosterically activates SRPK1.[15] This activation event promotes the nuclear translocation of SRPKs, increasing the phosphorylation of nuclear SR proteins.
-
Downstream Splicing Events: The Akt-SRPK axis has been shown to regulate the alternative splicing of numerous genes. For instance, signaling through this pathway can modulate the splicing of Rac1 to produce the Rac1b isoform, which is associated with tumor cell survival.[2][5]
-
mTOR Signaling: The mTOR complex 1 (mTORC1), a key downstream effector of Akt, also plays a role. mTORC1 signaling can regulate the protein levels of splicing factors like SRSF1 and influence the alternative splicing of its targets, such as the tumor suppressor BIN1.[10][16]
The Ras/Raf/MEK/ERK (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is another major signaling route that responds to growth factors and mitogens.
-
Regulation of Splicing Factors: The ERK pathway is activated by a cascade of phosphorylation events (Ras -> Raf -> MEK -> ERK).[16][17] Activated ERK can translocate to the nucleus and phosphorylate various substrates, including transcription factors that may control the expression of splicing regulators. While direct phosphorylation of SR proteins by ERK is less established, the pathway can influence the activity of SR protein kinases, creating a link between mitogenic signals and splicing regulation.[6]
Figure 2: Major Signaling Pathways Regulating SR Protein Phosphorylation. This diagram outlines the PI3K/Akt/mTOR and MAPK/ERK pathways, illustrating how extracellular signals are transduced to SR protein kinases, thereby controlling alternative splicing.
Quantitative Data on Functional Consequences
The phosphorylation of SR proteins has quantifiable effects on their molecular interactions and their ability to regulate splicing. The following tables summarize key quantitative findings from the literature.
Table 1: Effects of Phosphorylation on SR Protein Molecular Interactions
| SR Protein | Modifying Kinase | Parameter Measured | Quantitative Effect | Reference |
| SRSF1 | SRPK1 | Number of Phosphates Added | 10-12 serines in the RS1 domain | [5] |
| SRSF1 | CLK1 | Number of Phosphates Added | ~18 serines across the entire RS domain | [6] |
| SRSF1 | - | RNA Binding Affinity (KD) | Hyperphosphorylation abolishes RS domain binding to G-quadruplex RNA and reduces overall affinity from ~220 nM to ~570 nM. | [4] |
| SRSF1 | - | Protein Binding Affinity (Kd) | Phosphorylation of the SR/RS-NLS domain results in a Kd of 1.3 ± 0.19 µM for the import receptor Transportin-SR. | [18] |
Table 2: Effects of Kinase Activity on Alternative Splicing Outcomes
| Target Gene | Splicing Event | Kinase Manipulated | Cell Line | Quantitative Effect on Splicing | Reference |
| Rac1 | Exon 3b Inclusion | SRPK1 (siRNA knockdown) | HT29 (Colorectal) | ~50-60% decrease in Rac1b / total Rac1 mRNA ratio. | [2] |
| Rac1 | Exon 3b Inclusion | SRPK1 (Inhibitor: SRPIN340) | HT29 (Colorectal) | Significant decrease in Rac1b protein and phosphorylated SRSF1. | [5][9] |
| VEGF-A | VEGF165a vs VEGF165b | SRPK1 (Inhibition) | GH4C1 (Pituitary) | Significant reduction in pro-angiogenic VEGF164a transcript and protein levels. | [12] |
| BIN1 | Exon 12A Inclusion | SRSF1 (Overexpression) | - | Promotes inclusion of exon 12A, an event linked to attenuating BIN1's tumor suppressor function. | [13][19] |
| E1A Minigene | 9S/10S vs 13S isoforms | SRPK1 (Overexpression) | HEK293T | Dramatic shift from 13S isoform to 9S/10S isoforms upon EGF stimulation, mediated by Akt-SRPK1 activation. | [5] |
Detailed Experimental Protocols
Investigating the role of SR protein phosphorylation requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for SR Proteins
This protocol describes the phosphorylation of a recombinant SR protein by a specific kinase, with detection by autoradiography.
Objective: To determine if a specific kinase can directly phosphorylate an SR protein in vitro.
Materials:
-
Recombinant purified SR protein (e.g., GST-SRSF1)
-
Recombinant purified active kinase (e.g., SRPK1)
-
5X Kinase Buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
[γ-³²P]ATP (10 mCi/ml)
-
10X ATP Mix (1 mM cold ATP)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphor screen and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction on ice. For a 20 µL final volume:
-
4 µL 5X Kinase Buffer
-
2 µL 10X ATP Mix
-
1 µL Recombinant SR protein (to a final concentration of ~0.4 µM)
-
1 µL [γ-³²P]ATP
-
x µL Recombinant Kinase (amount to be optimized empirically)
-
(12 - x) µL Nuclease-free water
-
-
Initiate Reaction: Transfer the tubes to a 30°C water bath or heat block and incubate for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 5 µL of 5X SDS-PAGE loading buffer.
-
Denature: Boil the samples at 95-100°C for 5 minutes.
-
Electrophoresis: Load the entire sample onto an SDS-PAGE gel (e.g., 12% polyacrylamide) and run until adequate separation is achieved. Include a lane with the SR protein alone as a negative control.
-
Staining and Drying: Stain the gel with Coomassie Brilliant Blue to visualize total protein and confirm that the recombinant SR protein is present. Destain and dry the gel.
-
Autoradiography: Expose the dried gel to a phosphor screen overnight.
-
Imaging and Analysis: Scan the exposed screen using a phosphor imager. A band corresponding to the molecular weight of the SR protein indicates successful phosphorylation. The intensity of the band is proportional to the level of phosphorylation.
Figure 3: Workflow for an In Vitro Kinase Assay. This flowchart outlines the key steps for determining direct phosphorylation of an SR protein by a kinase using a radioactive label.
Phosphopeptide Enrichment and Mass Spectrometry
This protocol provides a workflow for identifying specific phosphorylation sites on an SR protein from cell lysate using Titanium Dioxide (TiO₂) affinity chromatography.
Objective: To identify the specific serine/threonine residues on an SR protein that are phosphorylated in vivo.
Procedure:
-
Cell Lysis and Protein Digestion:
-
Lyse cells under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors like sodium fluoride and sodium orthovanadate).
-
Isolate the protein of interest via immunoprecipitation (IP) using an antibody specific to the SR protein.
-
Run the immunoprecipitate on an SDS-PAGE gel and perform an in-gel tryptic digest of the band corresponding to the SR protein. Alternatively, perform an in-solution digest of the eluate.
-
-
Phosphopeptide Enrichment with TiO₂:
-
Column Preparation: Prepare a TiO₂ micro-column or spin tip by washing with elution buffer followed by equilibration buffer.
-
Sample Loading: Acidify the peptide digest with trifluoroacetic acid (TFA) and dissolve in a high-acetonitrile loading buffer (e.g., 80% acetonitrile, 5% TFA). Load the sample onto the TiO₂ column. The negatively charged phosphate groups will bind to the positively charged titanium dioxide in the acidic, organic environment.[15][20][21]
-
Washing: Wash the column extensively with wash buffer (e.g., 30-80% acetonitrile with 0.1-1% TFA) to remove non-phosphorylated peptides. An additional wash with a glutamate-based buffer can reduce non-specific binding.[15]
-
Elution: Elute the bound phosphopeptides from the column using an alkaline elution buffer (e.g., a solution containing ammonia, pH > 10.5).[10][15]
-
-
LC-MS/MS Analysis:
-
Immediately acidify the eluate to preserve the phosphopeptides.
-
Desalt the sample using a C18 StageTip.
-
Analyze the purified phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use database search algorithms (e.g., MaxQuant, Sequest) to match the acquired MS/MS spectra to peptide sequences from the SR protein.
-
The software will identify peptides with a mass shift of +79.966 Da, corresponding to a phosphate group, and pinpoint the specific serine, threonine, or tyrosine residue that is modified.
-
Figure 4: Workflow for Phosphosite Identification. This diagram shows the major steps for identifying SR protein phosphorylation sites, from cell lysate to mass spectrometry analysis.
Dual-Luciferase Splicing Reporter Assay
This protocol describes a cell-based assay to quantify changes in alternative splicing of a specific exon in response to signaling pathway activation or manipulation of a splicing factor.
Objective: To measure the ratio of exon inclusion to exon skipping for a target gene under different cellular conditions.
Materials:
-
Dual-luciferase splicing reporter plasmid (containing a target exon flanked by introns, engineered such that exon inclusion produces Firefly luciferase and exon skipping produces Renilla luciferase, or vice-versa).
-
Internal control plasmid (e.g., a constitutively expressed Renilla or Firefly luciferase plasmid, if not integrated into the splicing reporter).
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Transfection reagent.
-
Signaling pathway agonist/inhibitor.
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega).
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate (e.g., 24- or 96-well) to reach ~70-90% confluency on the day of transfection.
-
Co-transfect the cells with the dual-luciferase splicing reporter plasmid and the internal control plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
Approximately 24 hours post-transfection, treat the cells with the compound of interest (e.g., a kinase inhibitor, a growth factor) or a vehicle control. Incubate for the desired time (e.g., 12-24 hours).
-
-
Cell Lysis:
-
Luciferase Activity Measurement:
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate suitable for luminescence measurements.
-
Firefly Measurement: Program a luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the resulting luminescence (this is the Firefly signal).[22][23]
-
Renilla Measurement: Immediately following the first measurement, inject 100 µL of Stop & Glo® Reagent into the same well. This quenches the Firefly reaction and initiates the Renilla reaction. Measure the luminescence again (this is the Renilla signal).[22][23]
-
-
Data Analysis:
-
For each sample, calculate the ratio of the experimental reporter (e.g., Firefly) to the control reporter (e.g., Renilla).
-
Normalize the ratios of the treated samples to the vehicle control samples to determine the fold-change in the splicing pattern. An increase in the ratio indicates a shift towards the splicing outcome that produces the experimental luciferase.
-
Conclusion and Future Directions
The phosphorylation of SR proteins is a fundamental mechanism that connects cell signaling pathways directly to the regulation of alternative splicing. The intricate control exerted by SRPK and CLK kinase families, under the direction of pathways like PI3K/Akt and MAPK/ERK, allows cells to fine-tune their proteome in response to a vast array of stimuli. The demonstrated link between the dysregulation of this process and major diseases underscores its importance as a potential area for therapeutic development. Small molecule inhibitors targeting SRPK1, for example, have already shown promise in preclinical models by altering the splicing of key genes like VEGF and Rac1.[2][24][25]
Future research will likely focus on elucidating the full spectrum of signaling inputs that regulate SR protein kinases, identifying the complete set of downstream splicing targets for each pathway, and understanding how different phosphorylation patterns on the same SR protein can produce distinct functional outcomes. The continued development of advanced phosphoproteomic techniques and high-throughput splicing assays will be crucial for unraveling the complexity of this "splicing code" and for translating these fundamental biological insights into novel therapeutic strategies.
References
- 1. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phosphosite.org [phosphosite.org]
- 4. Unearthing SRSF1’s Novel Function in Binding and Unfolding of RNA G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partitioning RS Domain Phosphorylation in an SR Protein through the CLK and SRPK Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. learn.cellsignal.com [learn.cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 13. SRSF1-dependent alternative splicing attenuates BIN1 expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. manoa.hawaii.edu [manoa.hawaii.edu]
- 15. Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emerging functions of SRSF1, splicing factor and oncoprotein, in RNA metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ONCOGENIC SPLICING FACTOR SRSF1 IS A CRITICAL TRANSCRIPTIONAL TARGET OF MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. UCSF Mass Spectrometry Facility - Protocols Phospho Enrichment [msf.ucsf.edu]
- 21. mdpi.com [mdpi.com]
- 22. promega.com [promega.com]
- 23. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 24. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing - ecancer [ecancer.org]
A Deep Dive into MSC-1186: A Highly Selective Pan-SRPK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MSC-1186 is a potent and highly selective, reversible chemical probe for the serine-arginine-protein kinase (SRPK) family, encompassing SRPK1, SRPK2, and SRPK3. Its discovery marks a significant advancement in the study of pre-mRNA splicing and its role in disease, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data for this compound, intended for researchers, scientists, and drug development professionals. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to facilitate further investigation and application of this valuable research tool.
Introduction: The Role of SRPKs in Cellular Function and Disease
Serine-arginine-protein kinases (SRPKs) are a family of enzymes that play a crucial role in the regulation of pre-mRNA splicing, a fundamental process for generating protein diversity in eukaryotes. SRPKs phosphorylate serine residues within the arginine-serine (RS) rich domains of splicing factors, known as SR proteins. This phosphorylation is critical for the subcellular localization of SR proteins and their assembly into the spliceosome.
The human genome encodes three SRPK isoforms: SRPK1, SRPK2, and SRPK3. While SRPK1 is widely expressed, the other isoforms exhibit more tissue-specific expression patterns. Dysregulation of SRPK activity and the subsequent aberrant splicing of key transcripts have been implicated in numerous diseases, including various cancers, viral infections, and neurodegenerative disorders. This has made the SRPK family an attractive target for therapeutic intervention.
Discovery of this compound: A Serendipitous Finding
The discovery of this compound was a result of a fragment-based screening campaign initially targeting focal adhesion kinase (FAK).[1][2][3] A benzimidazole-pyrimidine scaffold, which had lost its affinity for FAK, serendipitously demonstrated remarkable potency and selectivity for the SRPK family.[1][2][3] This unexpected finding was driven by non-conserved interactions with the unique hinge region of the SRPK kinases.[1][2][3]
Structure-guided medicinal chemistry efforts were then employed to optimize this initial hit, leading to the development of this compound.[1][2][3] This optimization process focused on enhancing potency, selectivity, and cellular activity, culminating in a chemical probe that meets the stringent criteria for use in cellular and in vivo studies.
Development and Characterization
The development of this compound involved a comprehensive series of biochemical, cellular, and biophysical assays to characterize its potency, selectivity, and mechanism of action.
Biochemical Potency
The inhibitory activity of this compound against the three SRPK isoforms was determined using in vitro kinase assays. The compound demonstrated nanomolar potency against all three members of the SRPK family.
| Target | IC50 (nM) |
| SRPK1 | 2.7 |
| SRPK2 | 81 |
| SRPK3 | 0.6 |
| Table 1: Biochemical IC50 values of this compound against SRPK isoforms.[4] |
Cellular Potency and Target Engagement
To confirm that this compound could effectively inhibit SRPKs within a cellular context, target engagement and cellular potency were assessed using the NanoBRET™ technology in HEK293T cells.
| Assay Type | Target | Potency (nM) |
| Cellular Potency (EC50) | SRPK1 | 98 |
| SRPK3 | 40 | |
| Target Engagement (IC50) in lysed cells | SRPK1 | 44 |
| SRPK2 | 149 | |
| SRPK3 | 40 | |
| Table 2: Cellular potency and target engagement of this compound. |
Kinome-Wide Selectivity
A critical aspect of a chemical probe's utility is its selectivity against other kinases. This compound was profiled against a broad panel of kinases and demonstrated exceptional kinome-wide selectivity, a key attribute for minimizing off-target effects and ensuring that observed biological effects can be confidently attributed to SRPK inhibition.
Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) was used to further characterize the binding of this compound to SRPK2, providing insights into the thermodynamic drivers of the interaction.
| Parameter | Value |
| Dissociation Constant (Kd) | 145 nM |
| Table 3: Thermodynamic binding parameters of this compound to SRPK2 as determined by ITC. |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of SRPKs. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of SR proteins. This inhibition disrupts the normal splicing process, which can have profound effects on cellular function, particularly in cancer cells that are often dependent on specific splice isoforms for their growth and survival.
The SRPK signaling pathway is integrated with other major cellular signaling networks, including the PI3K/Akt and MAPK pathways. Extracellular signals, such as growth factors, can activate these pathways, which in turn can modulate SRPK activity and its subcellular localization, thereby influencing alternative splicing events.
Caption: SRPK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used in the characterization of this compound.
In Vitro Biochemical Kinase Assay
This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against SRPK isoforms.
Objective: To determine the IC50 value of this compound for SRPK1, SRPK2, and SRPK3.
Materials:
-
Recombinant human SRPK1, SRPK2, and SRPK3 enzymes.
-
SRPK-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
This compound (serially diluted).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add a fixed concentration of the SRPK enzyme to each well of the 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol describes the measurement of this compound binding to SRPK isoforms in live cells.
Objective: To determine the cellular potency and target engagement of this compound.
Materials:
-
HEK293T cells.
-
Expression vectors for SRPK-NanoLuc® fusion proteins.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
This compound (serially diluted).
-
White, 384-well assay plates.
-
Luminometer with BRET detection capabilities.
Procedure:
-
Seed HEK293T cells in 384-well plates.
-
Transfect the cells with the appropriate SRPK-NanoLuc® fusion vector and incubate for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted this compound or vehicle control to the cells.
-
Add the NanoBRET™ Tracer to the cells at a pre-determined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor.
-
Add the detection reagent to the wells and read the filtered luminescence at 460nm (donor) and >610nm (acceptor) on a BRET-capable luminometer.
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data and plot the BRET ratio against the logarithm of the this compound concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
This protocol details the measurement of the thermodynamic parameters of this compound binding to an SRPK isoform.
Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of this compound binding to SRPK2.
Materials:
-
Purified recombinant SRPK2 protein.
-
This compound.
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP), dialyzed extensively.
-
Isothermal titration calorimeter.
Procedure:
-
Prepare a solution of SRPK2 in the ITC buffer at a known concentration (e.g., 10-20 µM) and load it into the sample cell of the calorimeter.
-
Prepare a solution of this compound in the identical, dialyzed ITC buffer at a concentration 10-20 fold higher than the protein concentration and load it into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the SRPK2 solution, recording the heat change after each injection.
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to SRPK2.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
Experimental Workflow Visualization
The discovery and development of a kinase inhibitor like this compound follows a structured workflow, from initial screening to detailed characterization.
Caption: Workflow for the Discovery and Development of this compound.
Conclusion and Future Directions
This compound represents a significant contribution to the chemical biology toolbox for studying SRPK-mediated cellular processes. Its high potency and selectivity make it an invaluable tool for dissecting the role of alternative splicing in health and disease. Future research utilizing this compound will likely focus on elucidating the specific downstream splicing events regulated by SRPKs in various cancer types, exploring its potential as a therapeutic lead, and investigating its utility in combination with other targeted therapies. The detailed information provided in this guide is intended to empower researchers to effectively utilize this compound in their own investigations, ultimately advancing our understanding of SRPK biology and its therapeutic potential.
References
- 1. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. reactionbiology.com [reactionbiology.com]
MSC-1186 for Cancer Cell Line Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSC-1186 is a potent and highly selective, reversible chemical probe for the Serine/Arginine-Rich Protein Kinase (SRPK) family, demonstrating nanomolar efficacy against SRPK1 and SRPK3. By inhibiting SRPK, this compound modulates the phosphorylation of Serine/Arginine-Rich (SR) splicing factors, leading to alterations in pre-mRNA splicing of key regulators of cellular processes such as apoptosis and proliferation. This guide provides a comprehensive overview of the technical details surrounding the use of this compound in cancer cell line research, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
Alternative splicing is a critical process in generating proteomic diversity and is frequently dysregulated in cancer, contributing to tumor initiation, progression, and therapeutic resistance. Serine/Arginine-Rich Protein Kinases (SRPKs) are key regulators of this process, primarily through the phosphorylation of SR splicing factors, which dictates their subcellular localization and activity. Elevated SRPK1 expression has been correlated with advanced disease and poor survival in numerous cancers.[1]
This compound is a highly selective, ATP-competitive pan-SRPK inhibitor. Its development stemmed from a fragment-based screen initially targeting focal adhesion kinase (FAK), which serendipitously identified a scaffold with high affinity and selectivity for the SRPK family. This technical guide serves as a resource for researchers utilizing this compound to investigate the role of SRPK signaling and alternative splicing in cancer biology and to explore its potential as a therapeutic strategy.
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of SRPK isoforms. This inhibition prevents the phosphorylation of SR proteins, such as SRSF1. In their hypophosphorylated state, SR proteins are sequestered in the cytoplasm, unable to translocate to the nucleus and participate in the spliceosome machinery. This disruption of the normal splicing process leads to altered isoform expression of numerous genes, including those critically involved in apoptosis and cell cycle regulation. For instance, inhibition of SRPK can modulate the alternative splicing of apoptosis-related genes, shifting the balance towards pro-apoptotic isoforms. Furthermore, the SRPK1/AKT signaling axis has been implicated in promoting anti-apoptotic pathways, such as NF-κB activation, which can be counteracted by SRPK inhibition.[2]
Quantitative Data: Efficacy of this compound
The following tables summarize the in vitro and cellular potency of this compound. While extensive GI50 data across a wide range of cancer cell lines is not yet publicly available in a consolidated format, the provided data demonstrates the potent activity of this inhibitor. Researchers are encouraged to determine the GI50 for their specific cell lines of interest using the protocols outlined in this guide.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| SRPK1 | 2.7 |
| SRPK2 | 81 |
| SRPK3 | 0.6 |
Table 2: Cellular Potency of this compound in HEK293T Cells
| Target | EC50 (nM) |
| SRPK1 | 98 |
| SRPK3 | 40 |
Experimental Protocols
Cell Viability and Growth Inhibition (GI50) Assay
This protocol describes a method to determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.[3][4]
In Vitro SRPK1 Kinase Assay
This protocol provides a method to measure the direct inhibitory effect of this compound on SRPK1 activity.
Materials:
-
Recombinant human SRPK1
-
Myelin Basic Protein (MBP) substrate
-
5X Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.5% 2-mercaptoethanol)
-
[γ-³³P]ATP
-
This compound
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, MBP substrate, and recombinant SRPK1 enzyme.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final reaction volume is typically 25 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control to determine the IC50 value.[5]
Western Blot Analysis of SR Protein Phosphorylation
This protocol details the detection of changes in SR protein phosphorylation in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-SR protein (e.g., mAb104), anti-SRSF1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with an effective concentration of this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[6][7]
RT-qPCR Analysis of Alternative Splicing
This protocol allows for the quantification of changes in specific alternative splicing events following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers designed to amplify specific splice isoforms
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Treat cells with this compound or vehicle as described for the Western blot protocol.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers that specifically amplify the inclusion and exclusion isoforms of a target gene.
-
Analyze the relative expression of each isoform using the ΔΔCt method, normalized to a reference gene.[8][9][10][11]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the induction of apoptosis by this compound through the activity of caspases 3 and 7.[12]
Materials:
-
Cancer cell line of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound or vehicle for the desired time (e.g., 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.[13][14][15][16]
Visualizations
Signaling Pathways
References
- 1. d-nb.info [d-nb.info]
- 2. SRPK1/AKT axis promotes oxaliplatin-induced anti-apoptosis via NF-κB activation in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
Understanding the Kinome-Wide Selectivity of MSC-1186: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSC-1186 is a potent, reversible, and highly selective pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] Developed as a chemical probe, its exceptional selectivity across the human kinome makes it an invaluable tool for elucidating the biological functions of the SRPK family—SRPK1, SRPK2, and SRPK3. This guide provides a detailed overview of the kinome-wide selectivity of this compound, its mechanism of action, the experimental protocols used for its characterization, and its place within the relevant signaling pathways.
Mechanism of Action and Target Affinity
This compound is an ATP-competitive inhibitor. Its remarkable selectivity is attributed to non-conserved interactions with the uniquely structured hinge region of the SRPK family.[1][2][4] This interaction was discovered serendipitously during a fragment-based screening campaign initially targeting focal adhesion kinase (FAK).[1][2][4] The compound's benzimidazole-pyrimidine core acts as a hinge-binding moiety, enabling potent and specific inhibition.[1]
The inhibitory potency of this compound has been quantified against the three SRPK isoforms both in biochemical and cellular assays. The data clearly demonstrates nanomolar efficacy.
Table 1: Inhibitory Potency of this compound Against SRPK Isoforms
| Target | Assay Type | Metric | Value (nM) | Reference |
| SRPK1 | Biochemical | IC₅₀ | 2.7 | [3][5] |
| SRPK2 | Biochemical | IC₅₀ | 81 | [3][6] |
| SRPK3 | Biochemical | IC₅₀ | 0.6 | [3][6] |
| SRPK1 | Cellular (HEK293T) | EC₅₀ | 98 | [3][6] |
| SRPK3 | Cellular (HEK293T) | EC₅₀ | 40 | [3][6] |
| SRPK1 | Cellular (Lysed) | IC₅₀ | 44 | [6] |
| SRPK2 | Cellular (Lysed) | IC₅₀ | 149 | [6] |
| SRPK3 | Cellular (Lysed) | IC₅₀ | 40 | [6] |
Kinome-Wide Selectivity Profile
A key feature of a high-quality chemical probe is its selectivity, ensuring that observed biological effects can be confidently attributed to the inhibition of its intended target. This compound demonstrates excellent kinome-wide selectivity.[1][3]
In a broad screening panel, this compound was tested at a concentration of 1 µM against 395 different kinases. The results confirmed its high selectivity for the SRPK family, with very few off-targets identified, a critical feature for its use as a chemical probe.[5][6] This minimizes the risk of confounding results that can arise from the inhibition of other cellular targets.[1]
Table 2: Kinome-Wide Selectivity Screening Summary
| Parameter | Details | Reference |
| Screening Platform | Reaction Biology In Vitro Kinase Panel | [5][6] |
| Number of Kinases | 395 | [5][6] |
| This compound Concentration | 1 µM | [5][6] |
| Result | Highly selective for SRPK family | [1][6] |
| Noted Off-Target | MAPK14 (p38α) has been mentioned as a potential off-target. | [5] |
| Negative Control | MSC-5360, a structurally similar but inactive compound, is available. | [1][6] |
SRPK Signaling Pathway and the Role of this compound
Serine-arginine protein kinases (SRPKs) are key regulators of pre-mRNA splicing.[6] Primarily located in the cytoplasm, SRPK1 phosphorylates the serine/arginine (SR)-rich domains of splicing factor proteins (SRSFs). This phosphorylation event acts as a signal, facilitating the translocation of these SRSFs into the nucleus. Once in the nucleus, SRSFs are crucial components of the spliceosome, the machinery responsible for intron removal from pre-mRNA. Other nuclear kinases, such as the CDC2-like kinase (CLK) family, can further phosphorylate SR proteins to promote spliceosome assembly.[6] By inhibiting SRPKs, this compound prevents the initial phosphorylation step, thereby modulating pre-mRNA splicing.
Experimental Protocols
The characterization of this compound's potency and selectivity relies on established methodologies in kinase drug discovery.
In Vitro Biochemical Kinase Assay
This method directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Objective: To determine the IC₅₀ value of this compound against a specific kinase.
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific peptide or protein substrate by the kinase. The amount of phosphorylated substrate is measured, often using a radioactive isotope (³²P or ³³P-ATP) or fluorescence-based detection methods.
-
General Protocol:
-
Reaction Setup: Purified recombinant kinase is incubated in a reaction buffer containing a known concentration of its specific substrate and ATP.
-
Inhibitor Addition: A range of concentrations of this compound is added to the reaction wells. A control reaction with no inhibitor (DMSO vehicle) is included to measure 100% kinase activity.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. For radiolabel assays, this may involve capturing the substrate on a filter membrane and measuring radioactivity with a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control. These values are plotted against the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC₅₀ (the concentration required to inhibit 50% of the kinase activity) is determined.
-
Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the ability of a compound to bind to its target protein inside living cells, providing evidence of target engagement in a more physiologically relevant context.
-
Objective: To determine the EC₅₀ or cellular IC₅₀ value, reflecting the potency of this compound in a cellular environment.
-
Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase (e.g., SRPK1) is expressed in cells as a fusion protein with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer is bound, the proximity of the donor and acceptor allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal.
-
General Protocol:
-
Cell Preparation: Cells (e.g., HEK293T) are engineered to express the NanoLuc®-SRPK fusion protein.
-
Compound Treatment: Cells are treated with varying concentrations of this compound and incubated to allow the compound to enter the cells and bind to the target.
-
Tracer Addition: The fluorescent NanoBRET™ tracer is added to the cells. This compound will compete with the tracer for binding to the kinase.
-
Signal Detection: The NanoLuc® substrate is added, and the emissions from both the donor (luciferase) and acceptor (tracer) are measured using a specialized plate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the BRET signal. A dose-response curve is generated to determine the cellular IC₅₀.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probe MSC1186 | Chemical Probes Portal [chemicalprobes.org]
- 6. MSC1186 | Structural Genomics Consortium [thesgc.org]
MSC-1186: A Potent and Selective Chemical Probe for the SRPK Kinase Family
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Serine/Arginine-Rich Protein Kinase (SRPK) family, comprising SRPK1, SRPK2, and SRPK3, plays a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of SR (serine/arginine-rich) domain-containing proteins.[1] Dysregulation of SRPK activity is implicated in numerous diseases, including cancer, making this kinase family an attractive target for therapeutic intervention.[1][2] MSC-1186 has emerged as a potent, cell-active, and highly selective pan-inhibitor of the SRPK family, serving as an invaluable chemical probe for elucidating the biological functions of these kinases.[1] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed protocols for its application in research settings.
Introduction to the SRPK Family and this compound
The human genome encodes three SRPK isoforms (SRPK1, SRPK2, and SRPK3) that are serine-threonine kinases responsible for phosphorylating SR-rich splicing factors.[1][2] This phosphorylation event is a key step in the regulation of pre-mRNA splicing, a fundamental process for generating mature messenger RNA (mRNA). Most of SRPK1 is found in the cytoplasm, where it phosphorylates SR proteins to enable their transport into the nucleus.[1] Once in the nucleus, SRPKs work in concert with other kinases, such as the CLK family, to further phosphorylate SR proteins, which promotes the assembly of the spliceosome.[1] Aberrant SRPK expression can lead to a multitude of abnormal alternative splicing events, contributing to tumorigenesis.[1][2]
This compound is a chemical probe developed to facilitate the study of SRPK kinases.[1] It is a potent and selective inhibitor of all three SRPK isoforms and, importantly, does not show activity against the closely related CLK kinases.[1] To aid in rigorous experimental design, this compound is accompanied by a structurally similar but inactive negative control compound, MSC5360.[1] The development of this compound was the result of structure-guided medicinal chemistry efforts stemming from a fragment-based screening campaign.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's inhibitory activity against the SRPK family of kinases.
Table 1: In Vitro Biochemical Potency of this compound
| Target | IC50 (nM) | K_d_ (nM) | Assay Type |
| SRPK1 | 2.7 | - | Biochemical Activity Assay |
| SRPK2 | 81 | 145 | Biochemical Activity Assay, ITC |
| SRPK3 | 0.59 | - | Biochemical Activity Assay |
Data sourced from biochemical activity assays performed at Reaction Biology and Isothermal Titration Calorimetry (ITC).[1][2]
Table 2: Cellular Activity of this compound
| Target | IC50 (nM) - Intact Cells | IC50 (nM) - Lysed Cells | Assay Type |
| SRPK1 | 98 | 44 | NanoBRET™ Assay |
| SRPK2 | - | 149 | NanoBRET™ Assay |
| SRPK3 | 40 | 40 | NanoBRET™ Assay |
Data sourced from NanoBRET™ target engagement assays.[1][2]
Table 3: Kinome-wide Selectivity of this compound
| Parameter | Value/Observation | Assay Type |
| Kinase Panel Screen | Selective at 1 µM against 395 kinases | In vitro kinase panel (Reaction Biology) |
| CLK Family Activity | No significant activity | Cellular NanoBRET™ assays |
This compound demonstrates high selectivity for the SRPK family over a broad range of other kinases.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SRPK signaling pathway, the experimental workflow for characterizing this compound, and its logical framework as a chemical probe.
Caption: SRPK signaling in pre-mRNA splicing.
Caption: Workflow for this compound characterization.
Caption: this compound as a chemical probe.
Experimental Protocols
In Vitro Biochemical Kinase Assay (Radiometric)
This protocol is based on the radiometric ³³P-ATP filter binding assays, such as those conducted by Reaction Biology.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against SRPK kinases.
Materials:
-
Recombinant human SRPK1, SRPK2, or SRPK3 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., RSRSRSRSRSRSRSR)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
This compound (and MSC5360 as a negative control) serially diluted in DMSO
-
P81 phosphocellulose paper or plates
-
1% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the SRPK enzyme and substrate in the kinase assay buffer.
-
Add this compound at various concentrations (typically a 10-point dose-response curve) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the K_m_ for each respective kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Target Engagement Assay (NanoBRET™)
This protocol is adapted from the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.
Objective: To measure the apparent intracellular affinity of this compound for SRPK kinases in live cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Mammalian expression vectors for SRPK-NanoLuc® fusion proteins (N- or C-terminal fusion)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
This compound (and MSC5360) serially diluted in DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET signals (donor emission at 450 nm, acceptor emission at 610 nm)
Procedure:
-
Transfection: Transfect HEK293T cells with the appropriate SRPK-NanoLuc® fusion vector. Allow for protein expression for approximately 20-24 hours.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells of a white assay plate.
-
Compound Addition: Add the serially diluted this compound or DMSO control to the wells.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer at a concentration predetermined to be optimal for the specific SRPK-NanoLuc® fusion.
-
Equilibration: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution. Add this detection reagent to each well.
-
Measurement: Read the plate within 10-20 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound and fit the data to determine the cellular IC50 value.
Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for determining the binding affinity (K_d_) of this compound to an SRPK kinase.
Objective: To measure the thermodynamic parameters of the interaction between this compound and an SRPK kinase.
Materials:
-
Purified, high-concentration SRPK protein
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), degassed
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare the SRPK protein solution (typically 10-50 µM in the sample cell) and the this compound solution (typically 100-500 µM in the syringe) in the exact same, degassed ITC buffer. A mismatch in buffer composition will generate significant heats of dilution.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Loading: Load the SRPK protein solution into the sample cell and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 1-2 µL) of the this compound solution into the sample cell containing the SRPK protein, with sufficient time between injections for the signal to return to baseline.
-
Data Acquisition: The instrument measures the heat released or absorbed upon each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
This compound is a well-characterized chemical probe for the SRPK family of kinases, exhibiting high potency, cellular activity, and excellent selectivity.[1][3] Its availability with a corresponding negative control, MSC5360, makes it an ideal tool for researchers in academia and industry to investigate the roles of SRPK kinases in health and disease.[1][3] The detailed protocols provided in this guide offer a starting point for the effective use of this compound in a variety of experimental contexts, from biochemical characterization to cellular target engagement studies. Proper application of this chemical probe will undoubtedly contribute to a deeper understanding of SRPK biology and may aid in the development of novel therapeutics targeting this important kinase family.
References
An In-depth Technical Guide to SRPK Inhibitors in Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Serine/Arginine Protein Kinases (SRPKs), particularly SRPK1, have emerged as critical regulators of oncogenic processes. Overexpressed in a multitude of cancers, SRPK1 drives tumor progression by phosphorylating serine/arginine-rich (SR) splicing factors, thereby controlling the alternative splicing of key genes involved in angiogenesis, proliferation, and apoptosis. This central role has positioned SRPK1 as a compelling therapeutic target. This guide provides a comprehensive overview of the biological rationale for SRPK1 inhibition, details the mechanism of action of key inhibitors, presents quantitative efficacy data, outlines detailed experimental protocols for their evaluation, and visualizes the core signaling pathways involved.
Introduction: The Role of SRPKs in Cancer
Serine/Arginine Protein Kinase 1 (SRPK1) is a key enzyme that regulates pre-mRNA splicing, a fundamental process for generating protein diversity.[1][2] Its primary substrates are SR (serine/arginine-rich) proteins, which are essential components of the spliceosome.[3] In normal cells, SRPK1 activity is tightly controlled. However, in numerous malignancies—including those of the breast, colon, lung, pancreas, and kidney—SRPK1 is significantly overexpressed.[4][5]
This aberrant expression is linked with advanced disease stage and poor survival.[4] Increased SRPK1 activity promotes tumorigenesis by altering the alternative splicing of critical cancer-related genes. A primary example is the Vascular Endothelial Growth Factor (VEGF-A), where SRPK1-mediated phosphorylation of the splicing factor SRSF1 promotes the production of the pro-angiogenic VEGF-A165a isoform over anti-angiogenic isoforms.[3][6][7] Beyond angiogenesis, SRPK1 is implicated in signaling pathways that control proliferation, invasion, and resistance to chemotherapy, such as the PI3K/AKT and Wnt/β-catenin pathways.[2][4][8] This multifaceted role in driving cancer hallmarks makes SRPK1 an attractive target for therapeutic intervention.[4]
Signaling Pathways and Mechanism of Inhibition
The primary mechanism of SRPK1 in cancer involves the phosphorylation of the SRSF1 splicing factor. This phosphorylation event is a critical switch that dictates the selection of splice sites on pre-mRNAs like VEGF-A. SRPK inhibitors function by blocking this initial phosphorylation step, leading to a cascade of anti-tumor effects.
The SRPK1-SRSF1-VEGF Axis
The most well-characterized pathway involves SRPK1's regulation of angiogenesis. In the cytoplasm, SRPK1 phosphorylates SRSF1, which then translocates to the nucleus.[9] In the nucleus, phosphorylated SRSF1 binds to the VEGF-A pre-mRNA and promotes the use of a proximal splice site, leading to the production of the pro-angiogenic VEGF-A165a isoform. Small molecule inhibitors block the ATP-binding site of SRPK1, preventing SRSF1 phosphorylation.[9] As a result, unphosphorylated SRSF1 remains in the cytoplasm, and the splicing machinery shifts towards using a distal splice site, producing anti-angiogenic isoforms like VEGF-A165b.[3][10]
Interaction with the PI3K/AKT Pathway
SRPK1 expression and activity are intricately linked with the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation.[4] Evidence suggests a complex relationship where SRPK1 can both be a downstream target of AKT and also regulate AKT activation. SRPK1 silencing has been shown to decrease the phosphorylation of AKT, thereby inhibiting this pro-survival pathway in renal cell carcinoma and breast cancer cell lines.[4][5] This interplay suggests that SRPK1 inhibitors may have broader effects than just altering splicing, potentially shutting down multiple oncogenic signals simultaneously.
Key SRPK Inhibitors and Quantitative Data
Several small-molecule inhibitors targeting SRPKs have been developed and characterized. They primarily act as ATP-competitive inhibitors. The table below summarizes key quantitative data for the most prominent compounds.
| Inhibitor | Target(s) | IC50 / Ki | Cell Line / Context | Key Effect(s) | Citations |
| SPHINX31 | SRPK1 | IC50: 5.9 nM (in vitro) | PC3 (Prostate) | Inhibits SRSF1 phosphorylation (EC50: ~360 nM). Shifts VEGF-A splicing. | [11][12][13] |
| (Highly selective over SRPK2 & CLK1) | Cholangiocarcinoma cells | Reduces cell migration and tube formation. | [14] | ||
| SRPIN340 | SRPK1, SRPK2 | Ki: 0.89 µM (SRPK1) | Leukemia cell lines (HL60, K562) | Induces apoptosis; IC50 values range from 21.2 µM to 88.5 µM in various lines. | [15][16] |
| IC50: 0.14 µM (mSRPK1) | Pituitary tumor cells (GH4C1) | Prevents SRPK1 nuclear translocation, reduces VEGF-A164a levels. | [7][17] | ||
| SRPKIN-1 | SRPK1, SRPK2 (Covalent) | IC50: 35.6 nM (SRPK1) | - | Irreversible inhibitor with anti-angiogenesis effects. | [15] |
| IC50: 98 nM (SRPK2) | |||||
| MSC-1186 | Pan-SRPK | IC50: 2.7 nM (SRPK1) | - | Highly selective pan-SRPK inhibitor. | [15][18] |
| IC50: 81 nM (SRPK2) | |||||
| IC50: 0.6 nM (SRPK3) | |||||
| C-DBS | SRPK1 (PPI Inhibitor) | IC50: 142 nM | Cancer cells | Disrupts SRPK1-SRSF1 protein-protein interaction (PPI). | [19] |
Experimental Protocols and Workflows
Evaluating the efficacy and mechanism of SRPK inhibitors requires a series of standardized in vitro and cell-based assays.
General Experimental Workflow
The preclinical evaluation of a novel SRPK inhibitor typically follows a multi-stage process, from initial biochemical validation to cell-based functional assays.
Detailed Protocol: In Vitro SRPK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit SRPK1's enzymatic activity. A common method is a radiometric filter-binding assay using a known substrate.
-
Objective: To determine the IC50 value of an inhibitor against recombinant human SRPK1.
-
Materials:
-
Recombinant GST-tagged human SRPK1.[20]
-
Substrate: A peptide containing SR repeats (e.g., RSRSRSRSRSRSRSR) or a protein substrate like Myelin Basic Protein (MBP).[20][21]
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol.[20]
-
ATP Mix: 25-50 µM cold ATP supplemented with [γ-³²P]ATP.
-
Test inhibitor at various concentrations.
-
Phosphocellulose filter paper and scintillation counter.
-
-
Procedure:
-
Prepare reaction mixtures in a total volume of 25 µL containing Kinase Assay Buffer, SRPK1 enzyme (e.g., 0.5 µg), and the substrate (e.g., 1 µg).
-
Add varying concentrations of the test inhibitor (dissolved in DMSO) to the reaction tubes. Include a no-inhibitor control and a no-enzyme background control.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the ATP mix.
-
Incubate for 5-10 minutes at 37°C.[22]
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration relative to the control and determine the IC50 value using non-linear regression analysis.
-
Detailed Protocol: Western Blot for SRSF1 Phosphorylation
This assay confirms that the inhibitor engages its target in a cellular context by measuring the phosphorylation status of SRPK1's primary substrate, SRSF1.
-
Objective: To assess the dose-dependent effect of an inhibitor on SRSF1 phosphorylation in cancer cells.
-
Materials:
-
Cancer cell line with high SRPK1 expression (e.g., PC3, HT29).[23]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary Antibodies: Anti-phospho-SR (mAb1H4), Anti-SRSF1, Anti-GAPDH or α-tubulin (loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and chemiluminescence detection reagents.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the SRPK inhibitor (e.g., 0, 100 nM, 300 nM, 1 µM, 10 µM) for a specified time (e.g., 12-24 hours).[23]
-
Harvest cells and lyse them on ice using lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-SR proteins (mAb1H4) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SRSF1 and a loading control (e.g., GAPDH) to ensure equal loading and to normalize the phosphorylation signal.
-
Quantify band intensities using densitometry software.
-
Detailed Protocol: Cytotoxicity MTT Assay
This assay measures the effect of the inhibitor on cell viability and proliferation.
-
Objective: To determine the IC50 value of an inhibitor for cytotoxicity in a cancer cell line.
-
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
Complete culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[24]
-
Treat the cells with a serial dilution of the SRPK inhibitor for 48-72 hours. Include vehicle-only (e.g., DMSO) controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the cytotoxic IC50 value.
-
Conclusion and Future Directions
SRPK1 is a validated and high-potential target in oncology. Its inhibition strikes at a fundamental cancer mechanism—aberrant splicing—while also impacting core survival pathways like PI3K/AKT. The development of potent and selective small-molecule inhibitors like SPHINX31 has provided powerful tools for preclinical research and holds significant therapeutic promise. While no SRPK-specific inhibitors are in widespread clinical trials yet, the strong preclinical evidence suggests their potential utility, possibly in combination with standard chemotherapies or other targeted agents.[25][26] Future research will focus on optimizing inhibitor selectivity, exploring biomarkers to identify patient populations most likely to respond, and advancing the most promising candidates into clinical evaluation for a range of solid and hematological malignancies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SRPK1 inhibition in vivo: modulation of VEGF splicing and potential treatment for multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SPHINX31 | SRPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medkoo.com [medkoo.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) | PLOS One [journals.plos.org]
- 17. usbio.net [usbio.net]
- 18. abmole.com [abmole.com]
- 19. Design of a covalent protein-protein interaction inhibitor of SRPKs to suppress angiogenesis and invasion of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
- 21. SRPK1 Kinase Enzyme System [promega.com]
- 22. Identification of SRPK1 and SRPK2 as the Major Cellular Protein Kinases Phosphorylating Hepatitis B Virus Core Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MSC-1186 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-1186 is a potent and highly selective, reversible, ATP-competitive pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] It targets SRPK1, SRPK2, and SRPK3, key regulators of pre-mRNA splicing through the phosphorylation of SR (Serine/Arginine-rich) proteins.[4][5] Dysregulation of SRPK signaling is implicated in various diseases, including cancer, making this compound a valuable chemical probe for studying SRPK function and a potential starting point for therapeutic development.[1][4]
These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular kinase assays to determine its potency and cellular target engagement.
Data Presentation
Table 1: In Vitro Potency of this compound Against SRPK Isoforms
| Target Kinase | IC50 (nM) | Assay Type | Source |
| SRPK1 | 2.7 | Biochemical Activity Assay | [1][6] |
| SRPK2 | 81 | Biochemical Activity Assay | [1][6] |
| SRPK3 | 0.6 | Biochemical Activity Assay | [1][6] |
Signaling Pathway
The SRPK family of kinases plays a crucial role in the regulation of pre-mRNA splicing. As depicted in the signaling pathway diagram below, growth factor signaling, such as through the Epidermal Growth Factor (EGF) receptor, can activate the PI3K/Akt pathway.[7] Activated Akt can then lead to the activation and nuclear translocation of SRPKs.[7][8] In the nucleus, SRPKs phosphorylate the RS domain of SR proteins, which act as splicing factors.[4][5] This phosphorylation is a critical step in the assembly of the spliceosome and the regulation of alternative splicing.[9] this compound acts by competitively inhibiting the ATP binding site of SRPKs, thereby preventing the phosphorylation of SR proteins and modulating splicing events.
Figure 1. SRPK1 signaling pathway and point of inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes the determination of the IC50 value for this compound against SRPK1 using the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human SRPK1 (e.g., Sigma-Aldrich, Cat. No. S6698)[2]
-
Myelin Basic Protein (MBP) or a suitable SR-rich peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)[10]
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended.
-
Prepare a 4X working solution of each inhibitor concentration by diluting the DMSO stocks into the Kinase Buffer.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X working solution of SRPK1 in Kinase Buffer. The optimal concentration should be determined empirically but a starting point of 5-10 ng/µL is suggested.
-
Prepare a 2X working solution of the substrate (e.g., 0.5 mg/mL MBP) and ATP (e.g., 50 µM) in Kinase Buffer. The ATP concentration should be at or near the Km for the kinase.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X this compound dilution to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Add 2.5 µL of the 2X SRPK1 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]
-
Incubate at room temperature for 40 minutes.[11]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]
-
Incubate at room temperature for 30-60 minutes.[11]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "no enzyme" control background from all other measurements.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2. Experimental workflow for the ADP-Glo™ kinase assay.
Cellular Kinase Assay: NanoBRET™ Target Engagement Assay
This protocol outlines the use of the NanoBRET™ Target Engagement Intracellular Kinase Assay to measure the interaction of this compound with SRPK1 in live cells.[9][12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
SRPK1-NanoLuc® fusion vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
NanoBRET™ Tracer (a fluorescently labeled kinase inhibitor that binds to SRPK1)
-
This compound
-
White, tissue culture-treated 96-well plates
Procedure:
-
Cell Preparation and Transfection:
-
One day before the assay, seed HEK293 cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Transfect the cells with the SRPK1-NanoLuc® fusion vector according to the manufacturer's instructions for the transfection reagent.
-
-
Compound and Tracer Addition:
-
On the day of the assay, prepare a serial dilution of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate/Extracellular Inhibitor mix in Opti-MEM® according to the Promega protocol.[9] The optimal tracer concentration should be determined empirically but is typically near its EC50 value.
-
Remove the growth medium from the cells and add the this compound dilutions.
-
Immediately add the tracer/substrate/inhibitor mix to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to a "no inhibitor" control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 value for target engagement.
-
Figure 3. Experimental workflow for the NanoBRET™ target engagement assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 11. promega.com [promega.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
Application Notes and Protocols for MSC-1186 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-1186 is a potent and highly selective, reversible pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2] It targets SRPK1, SRPK2, and SRPK3, key regulators of pre-mRNA splicing through the phosphorylation of SR (serine/arginine-rich) proteins.[3] Dysregulation of SRPK activity is implicated in various diseases, including cancer, making this compound a valuable chemical probe for studying splicing regulation and for potential therapeutic development.[1][3] These application notes provide recommended concentrations, detailed protocols for in vitro use, and an overview of its mechanism of action.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor that binds to the hinge region of the SRPK kinase domain.[2] This interaction prevents the phosphorylation of SR proteins, which are crucial for the assembly of the spliceosome. By inhibiting SRPK1, SRPK2, and SRPK3, this compound can modulate alternative splicing events, which are frequently altered in disease states.[3] For cellular studies, it is recommended to use a concentration of up to 1 µM to minimize the risk of off-target effects and non-specific cytotoxicity.[3] A structurally similar but inactive compound, MSC-5360, is available as a negative control for experiments.[4]
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound against the three SRPK isoforms.
Table 1: Biochemical Inhibition of SRPK Isoforms
| Target | IC50 (nM) |
| SRPK1 | 2.7 |
| SRPK2 | 81 |
| SRPK3 | 0.6 |
Data from biochemical assays.[1]
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Target | EC50/IC50 (nM) |
| NanoBRET™ (Intact Cells) | HEK293T | SRPK1 | 98 |
| NanoBRET™ (Intact Cells) | HEK293T | SRPK3 | 40 |
| NanoBRET™ (Lysed Cells) | - | SRPK1 | 44 |
| NanoBRET™ (Lysed Cells) | - | SRPK2 | 149 |
| NanoBRET™ (Lysed Cells) | - | SRPK3 | 40 |
Cellular target engagement and inhibition measured using NanoBRET™ technology.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for using this compound.
References
Application Notes and Protocols: MSC-1186 and CLK Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coordinated regulation of pre-mRNA splicing is critical for normal cellular function, and its dysregulation is a hallmark of various cancers. Two key families of kinases, the Serine/Arginine-rich Protein Kinases (SRPKs) and the CDC-like Kinases (CLKs), play pivotal roles in this process by phosphorylating Serine/Arginine-rich (SR) proteins, which are essential components of the spliceosome. Targeting these kinases presents a promising therapeutic strategy in oncology.
MSC-1186 is a potent and highly selective pan-SRPK inhibitor.[1] In contrast, CLK inhibitors, such as T-025 and SM08502 (cirtuvivint), target the CLK family of kinases (CLK1, CLK2, CLK3, CLK4).[2][3] Preclinical evidence indicates that the combination of this compound with a CLK inhibitor results in an additive attenuation of SR-protein phosphorylation, suggesting a potential for enhanced therapeutic efficacy.[4] This document provides detailed application notes and a proposed experimental protocol for investigating the combination of this compound and a CLK inhibitor in cancer cell lines.
Principle of the Combination Therapy
Both SRPK and CLK families phosphorylate SR proteins, but they do so at different subcellular locations and potentially at different stages of the splicing process. By inhibiting both kinase families simultaneously, it is hypothesized that a more profound and sustained inhibition of SR protein function can be achieved, leading to significant disruption of pre-mRNA splicing of oncogenic transcripts and ultimately inducing cancer cell death.
Materials and Reagents
Inhibitors:
-
This compound (pan-SRPK inhibitor)
-
CLK Inhibitor (e.g., T-025 or SM08502)
Cell Culture:
-
Cancer cell line of interest (e.g., breast cancer, colorectal cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Western Blotting:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-SR Protein (e.g., anti-phospho-SR (Ser/Arg) antibody)
-
Total SR Protein antibody
-
GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Cell Viability Assay:
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
96-well plates
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and representative CLK inhibitors. This data is essential for designing experiments with appropriate concentrations.
Table 1: Inhibitory Activity of this compound (pan-SRPK Inhibitor)
| Target | IC₅₀ (nM) | Cellular EC₅₀ (nM) in HEK293T cells |
| SRPK1 | 2.7 | 98 |
| SRPK2 | 81 | - |
| SRPK3 | 0.6 | 40 |
Data sourced from MedchemExpress.[1]
Table 2: Inhibitory Activity of Selected CLK Inhibitors
| Inhibitor | Target(s) | Kd (nM) or IC₅₀ |
| T-025 | CLK1 | Kd: 4.8 nM |
| CLK2 | Kd: 0.096 nM | |
| CLK3 | Kd: 6.5 nM | |
| CLK4 | Kd: 0.61 nM | |
| SM08502 (cirtuvivint) | CLK2 | IC₅₀: ~2 nM |
| CLK3 | IC₅₀: ~22 nM |
Data for T-025 and SM08502 sourced from various biochemical suppliers and publications.[5][6]
Experimental Protocols
Protocol 1: Western Blot Analysis of SR Protein Phosphorylation
This protocol is designed to assess the effect of this compound, a CLK inhibitor, and their combination on the phosphorylation of SR proteins in a cancer cell line.
1. Cell Culture and Treatment: a. Seed the cancer cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare stock solutions of this compound and the chosen CLK inhibitor (e.g., T-025) in DMSO. d. Treat the cells with the following conditions (in triplicate):
- Vehicle control (DMSO)
- This compound alone (e.g., 100 nM, 500 nM)
- CLK inhibitor alone (e.g., 100 nM, 500 nM of T-025)
- Combination of this compound and CLK inhibitor at the same concentrations. e. Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
2. Protein Extraction: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
3. Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Load the samples onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. j. Strip the membrane and re-probe for total SR proteins and a loading control (GAPDH or β-actin).
Protocol 2: Cell Viability Assay
This protocol measures the effect of the combination therapy on cancer cell proliferation and viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. b. Allow the cells to attach overnight.
2. Drug Treatment: a. Prepare serial dilutions of this compound and the CLK inhibitor. b. Treat the cells with single agents and in combination across a range of concentrations. A checkerboard titration is recommended to assess for synergy. c. Include a vehicle control (DMSO). d. Incubate the plate for 72 hours.
3. Viability Measurement: a. Equilibrate the plate to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
4. Data Analysis: a. Normalize the data to the vehicle control. b. Calculate IC₅₀ values for each inhibitor alone and in combination. c. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Caption: Signaling pathway of SRPK and CLK in SR protein phosphorylation and splicing.
Caption: Workflow for combination therapy experiments.
Caption: Logical relationship of the combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
Application of MSC-1186 in Alternative Splicing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a fundamental process of gene regulation in eukaryotes, allowing for the production of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This intricate mechanism is tightly controlled by a host of splicing factors, among which the Serine/Arginine-rich (SR) proteins play a pivotal role. The phosphorylation state of SR proteins, regulated by kinases such as the Serine/Arginine-Protein Kinases (SRPKs), is critical for their function in spliceosome assembly and the modulation of splicing events. Dysregulation of this process is implicated in numerous diseases, including cancer.
MSC-1186 is a potent, highly selective, and reversible pan-inhibitor of the SRPK family (SRPK1, SRPK2, and SRPK3)[1][2][3][4]. Its nanomolar cellular potency and excellent kinome-wide selectivity make it an invaluable chemical probe for elucidating the role of SRPKs in cellular processes, particularly in the regulation of alternative splicing[1][2][3][4]. This document provides detailed application notes and protocols for the use of this compound in alternative splicing research.
Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of SRPK1, SRPK2, and SRPK3. SRPKs are primarily responsible for phosphorylating the arginine-serine-rich (RS) domains of SR proteins. This phosphorylation is a key step in the nucleocytoplasmic shuttling of SR proteins and their subsequent participation in the formation of the spliceosome on pre-mRNA transcripts. By inhibiting SRPKs, this compound prevents the phosphorylation of SR proteins, leading to their altered subcellular localization and inability to promote specific splicing events. This ultimately results in changes to the alternative splicing patterns of numerous genes.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear reference for its potency and recommended usage.
Table 1: In Vitro Potency of this compound [2]
| Target | IC50 (nM) |
| SRPK1 | 2.7 |
| SRPK2 | 81 |
| SRPK3 | 0.59 |
Table 2: Cellular Potency of this compound (NanoBRET Assay) [3]
| Target | Intact Cells IC50 (nM) | Lysed Cells IC50 (nM) |
| SRPK1 | 98 | 44 |
| SRPK2 | - | 149 |
| SRPK3 | 40 | 40 |
Table 3: Recommended Concentrations for Cellular Assays [2]
| Parameter | Recommendation |
| Maximum Concentration | ≤ 1 µM |
| Negative Control | MSC-5360 |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound, leading to altered alternative splicing.
Caption: Mechanism of this compound action on the SRPK signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of this compound on alternative splicing.
Protocol 1: Analysis of SR Protein Phosphorylation by Western Blot
This protocol details the steps to assess the impact of this compound on the phosphorylation of SR proteins.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound (and negative control MSC-5360) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SR (e.g., mAb104), anti-SRSF1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or the negative control MSC-5360 for a specified time (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer per well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SR protein and a loading control.
-
Protocol 2: Analysis of Alternative Splicing by RT-PCR
This protocol allows for the targeted analysis of specific alternative splicing events.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
Reverse transcriptase and reaction components
-
PCR primers flanking the alternative splicing event of interest
-
Taq polymerase and PCR reaction mix
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound-treated and control cells using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase.
-
-
PCR Amplification:
-
Set up PCR reactions using primers that flank the exon of interest.
-
Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.
-
-
Analysis of Splicing Isoforms:
-
Resolve the PCR products on an agarose gel.
-
Visualize the bands corresponding to the inclusion and exclusion isoforms using a gel imaging system.
-
Quantify the band intensities to calculate the Percent Spliced In (PSI) value: PSI = (Inclusion isoform intensity) / (Inclusion isoform intensity + Exclusion isoform intensity) * 100.
-
Protocol 3: Global Analysis of Alternative Splicing by RNA-Sequencing
This protocol provides a comprehensive, unbiased view of the splicing changes induced by this compound.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit
-
Library preparation kit for RNA-seq
-
Next-generation sequencing platform
-
Bioinformatics software for splicing analysis (e.g., rMATS, MAJIQ)
Procedure:
-
RNA Extraction and Library Preparation:
-
Extract high-quality total RNA from treated and control cells (in biological triplicates).
-
Prepare RNA-seq libraries using a standard protocol, including poly(A) selection or ribosomal RNA depletion.
-
-
Sequencing:
-
Sequence the libraries on a next-generation sequencing platform to generate sufficient read depth.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use specialized software to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 3'/5' splice sites).
-
Calculate PSI values for each event and identify statistically significant changes between this compound-treated and control samples.
-
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on alternative splicing.
Caption: Experimental workflow for alternative splicing research using this compound.
Conclusion
This compound is a powerful tool for investigating the role of SRPKs in the regulation of alternative splicing. The protocols and data provided in this application note offer a comprehensive guide for researchers to effectively utilize this chemical probe in their studies. By combining targeted and global approaches, the impact of SRPK inhibition on the cellular spliceosome can be thoroughly characterized, providing valuable insights into disease mechanisms and potential therapeutic strategies.
References
Application Notes and Protocols for Studying SRPK-dependent Signaling Pathways Using MSC-1186
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/arginine-rich protein kinases (SRPKs) are a family of enzymes (SRPK1, SRPK2, and SRPK3) that play a critical role in the regulation of pre-mRNA splicing. They achieve this by phosphorylating serine/arginine (SR)-rich domains of splicing factors, most notably the SR-rich splicing factor (SRSF) family of proteins. This phosphorylation is a key step in the nuclear import of SR proteins and their subsequent participation in the spliceosome, the cellular machinery responsible for intron removal and exon ligation.
Dysregulation of SRPK activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections. In many cancers, for instance, the overexpression of SRPK1 leads to altered splicing of key genes, such as Vascular Endothelial Growth Factor (VEGF), promoting pro-angiogenic isoforms and contributing to tumor growth.[1][2][3][4][5][6] Therefore, inhibitors of SRPKs are valuable tools for both basic research and as potential therapeutic agents.
MSC-1186 is a potent and highly selective, ATP-competitive, pan-inhibitor of the SRPK family. Its high selectivity and cellular activity make it an excellent chemical probe for elucidating the roles of SRPKs in various signaling pathways and for validating SRPKs as drug targets. These application notes provide detailed protocols for utilizing this compound to investigate SRPK-dependent signaling.
This compound: A Potent and Selective Pan-SRPK Inhibitor
This compound exhibits nanomolar potency against all three SRPK isoforms, making it a powerful tool for studying the entire SRPK family.
| Target | IC₅₀ (nM) | Cellular EC₅₀ (nM) in HEK293T |
| SRPK1 | 2.7 | 98 |
| SRPK2 | 81 | Not Reported |
| SRPK3 | 0.6 | 40 |
SRPK-Dependent Signaling Pathway
The activity of SRPKs is regulated by various upstream signaling pathways, including the PI3K/Akt/mTORC1 and GSK3β pathways.[7][8][9][10] Once activated, SRPKs phosphorylate SR proteins, leading to their nuclear translocation and subsequent modulation of alternative splicing of a wide range of target pre-mRNAs. This altered splicing can impact numerous cellular processes, including angiogenesis, apoptosis, and metabolism.
Caption: SRPK-dependent signaling pathway and its inhibition by this compound.
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate SRPK-dependent signaling using this compound.
In Vitro SRPK Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant SRPK proteins.
Materials:
-
Recombinant human SRPK1, SRPK2, or SRPK3
-
This compound
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP solution
-
96-well plates
-
Scintillation counter or luminometer
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer.
-
In a 96-well plate, add the recombinant SRPK enzyme and the SRSF1 substrate to the Kinase Buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration around the Kₘ for ATP for each SRPK isoform (typically in the range of 10-100 µM).[13][14]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or using the stop solution from a commercial kit).
-
If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
If using the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is then converted to a luminescent signal.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of SR Protein Phosphorylation
This protocol allows for the assessment of SRPK activity in a cellular context by measuring the phosphorylation of its downstream targets.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, or a cancer cell line with known SRPK expression)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-SR proteins (e.g., mAb104)
-
Primary antibody against a specific SR protein (e.g., anti-SRSF1)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SR proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe for total SR protein and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in SR protein phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of this compound to SRPK proteins within intact cells.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Cell lysis buffer (as in Western blot protocol)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting reagents and equipment
Protocol:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes). The temperature range should span the melting temperature of the target SRPK protein.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SRPK protein in each sample by Western blotting using an antibody specific for the SRPK isoform of interest.
-
In the presence of a binding ligand like this compound, the target protein (SRPK) will be stabilized and thus more will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the thermal shift induced by this compound.
Splicing Reporter Assay
This assay allows for the functional readout of SRPK inhibition by measuring changes in the alternative splicing of a specific gene.
Materials:
-
A cell line that can be easily transfected.
-
A splicing reporter plasmid containing a gene known to be regulated by SRPK-mediated splicing (e.g., a minigene construct of VEGF with its alternative splice sites).
-
This compound
-
Transfection reagent
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR reagents and primers designed to distinguish between the different splice isoforms
-
Agarose gel electrophoresis equipment or qPCR instrument
Protocol:
-
Transfect the cells with the splicing reporter plasmid.
-
After 24-48 hours, treat the cells with this compound or DMSO.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR or qPCR using primers that flank the alternatively spliced region. The different splice isoforms will produce PCR products of different sizes.
-
Analyze the PCR products by agarose gel electrophoresis to visualize the different splice isoforms.
-
Quantify the band intensities or use qPCR to determine the ratio of the different splice isoforms in the presence and absence of this compound.
Cell Viability Assay
This assay determines the effect of SRPK inhibition on cell proliferation and survival.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[15]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the EC₅₀ value.
Experimental Workflow for Characterizing this compound
A typical workflow for characterizing the effects of this compound on an SRPK-dependent signaling pathway is outlined below.
Caption: A representative experimental workflow for characterizing this compound.
References
- 1. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SRPK1 inhibition in vivo: modulation of VEGF splicing and potential treatment for multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3β Controls mTOR and Prosurvival Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR complex 1 controls the nuclear localization and function of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Splicing Kinase SRPK1 Conforms to the Landscape of Its SR Protein Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Splicing Kinase SRPK1 Conforms to the Landscape of Its SR Protein Substrate - American Chemical Society - Figshare [acs.figshare.com]
- 13. In vitro kinase assay [protocols.io]
- 14. protocols.io [protocols.io]
- 15. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling SR Protein Phosphorylation Dynamics with MSC-1186
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the analysis of Serine/Arginine-rich (SR) protein phosphorylation in response to SRPK inhibition by the chemical probe MSC-1186. SR proteins are crucial regulators of pre-mRNA splicing, and their function is tightly controlled by phosphorylation.[1][2][3] this compound is a potent and selective inhibitor of Serine/Arginine-Protein Kinases (SRPKs), making it a valuable tool for studying the roles of these kinases in cellular processes.[4][5][6]
Introduction to SR Protein Phosphorylation
SR proteins are a family of essential splicing factors characterized by a C-terminal domain rich in arginine and serine residues (the RS domain).[1][3] The phosphorylation state of the RS domain is critical for the subcellular localization and activity of SR proteins.[2][3] In the cytoplasm, SRPKs phosphorylate SR proteins, which is a key step for their import into the nucleus.[2][7] Once in the nucleus, another family of kinases, the CDC2-like kinases (CLKs), can further phosphorylate SR proteins.[7] This dynamic phosphorylation and dephosphorylation cycle is essential for the regulation of both constitutive and alternative splicing.[1] Dysregulation of SR protein phosphorylation has been implicated in various diseases, including cancer.
This compound: A Selective SRPK Inhibitor
This compound is a chemical probe that acts as a highly selective, ATP-competitive inhibitor of all three SRPK isoforms (SRPK1, SRPK2, and SRPK3).[4][5][6] It shows minimal activity against other kinase families, including CLKs, making it an excellent tool to specifically investigate the consequences of SRPK inhibition.[4] By treating cells with this compound, researchers can effectively block SRPK-mediated phosphorylation of SR proteins and study the downstream effects on splicing and other cellular events. The combination of this compound with CLK inhibitors has been shown to have an additive effect on the attenuation of SR-protein phosphorylation.[5][6]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations of this compound against the three human SRPK isoforms.
| Target | In Vitro IC50 (nM) | Cellular IC50 (nM) (Intact Cells) | Cellular IC50 (nM) (Lysed Cells) |
| SRPK1 | 2.7 | 98 | 44 |
| SRPK2 | 81 | Not Reported | 149 |
| SRPK3 | 0.59 | 40 | 40 |
| Data sourced from the Structural Genomics Consortium.[4] |
Experimental Protocols
This section details the protocols for treating cells with this compound and subsequently analyzing SR protein phosphorylation by Western blot.
Protocol 1: Treatment of Cultured Cells with this compound
This protocol describes the treatment of adherent mammalian cells with this compound to inhibit SRPK activity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Medium: Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. A concentration of up to 1 µM is recommended for cell-based assays.[4] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated samples.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared treatment medium (with this compound or DMSO) to the cells.
-
Incubate the cells for the desired treatment duration. The optimal time should be determined empirically but can range from 1 to 24 hours.
-
-
Cell Lysis: Following incubation, proceed immediately to cell lysis for Western blot analysis as described in Protocol 2.
Protocol 2: Western Blot Analysis of SR Protein Phosphorylation
This protocol is optimized for the detection of phosphorylated SR proteins.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Primary antibody: Anti-Phosphoepitope SR proteins antibody (e.g., clone 1H4, which recognizes a family of SR proteins at ~20, 30, 40, 55, and 75 kDa).[8][9][10]
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer (with inhibitors) to each plate, and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary anti-phospho-SR protein antibody (e.g., clone 1H4, diluted in blocking buffer, a starting dilution of 0.025 µg/mL is suggested for this specific antibody) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Signaling Pathway of SR Protein Phosphorylation
Caption: SR protein phosphorylation and nuclear import pathway with the point of inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for analyzing SR protein phosphorylation after treatment with this compound.
References
- 1. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR protein - Wikipedia [en.wikipedia.org]
- 3. Regulating SR Protein Phosphorylation Through Regions Outside the Kinase Domain of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Splicing by SR proteins and SR Protein-Specific Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Anti-Phosphoepitope SR proteins Antibody, clone 1H4 clone 1H4, from mouse | Sigma-Aldrich [sigmaaldrich.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for In Vivo Dosing and Administration of MSC-1186
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-1186 (also known as PND-1186 or VS-4718) is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, proliferation, migration, and survival.[2][4][5] Overexpression and activation of FAK are associated with tumor progression and metastasis in various cancers.[2][4] this compound inhibits FAK by blocking its autophosphorylation at Tyr-397, thereby disrupting downstream signaling pathways involved in cancer cell survival and proliferation.[1][4][6] These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound based on preclinical studies, along with detailed experimental protocols and pathway diagrams.
Data Presentation: In Vivo Dosing Regimens
The following tables summarize the quantitative data from various preclinical studies on the in vivo administration of this compound.
Table 1: Oral Administration of this compound
| Animal Model | Tumor Model | Dosage | Dosing Schedule | Vehicle | Key Findings |
| BALB/c Mice | 4T1 Orthotopic Breast Cancer | 150 mg/kg | Twice daily for 15 days | Water | Significantly inhibited tumor growth and spontaneous lung metastasis.[1][6] |
| Nude Mice | MV-4-11 Subcutaneous AML | 75 mg/kg | Twice daily for 14 days | Not Specified | Caused 50% tumor growth delay and significant extension of median survival.[7] |
| Nude Mice | MV-4-11 Disseminated AML | 25 or 75 mg/kg | Twice daily for 14 days | Not Specified | Resulted in a 40% and 76% increase in mouse life span, respectively.[7] |
| Mice | Pediatric Tumor Xenografts | 50 mg/kg | Twice daily for 21 days | 0.5% Methylcellulose, 0.2% Tween 80 in water | Induced significant differences in event-free survival distribution in 18 of 36 solid tumor xenografts.[1] |
| Mice | MDA-MB-231 Orthotopic Breast Cancer | 0.5 mg/ml in drinking water | Ad libitum | 5% Sucrose in water | Prevented tumor growth and metastasis.[1][6] |
| C57BL6 Mice | ID8 Ovarian Ascites | 0.5 mg/ml in drinking water | Ad libitum for 30 days | 5% Sucrose in water | Significantly reduced the number of ascites-associated cells. |
Table 2: Intraperitoneal (i.p.) and Subcutaneous (s.c.) Administration of this compound
| Animal Model | Tumor Model | Administration Route | Dosage | Dosing Schedule | Key Findings |
| BALB/c Mice | 4T1 Subcutaneous Breast Cancer | i.p. | 30 or 100 mg/kg | Single dose | Dose-dependent inhibition of FAK and p130Cas tyrosine phosphorylation in tumors.[8] |
| BALB/c Mice | 4T1 Orthotopic Breast Cancer | i.p. | 100 mg/kg | Not specified | Showed promising pharmacokinetics and inhibited tumor FAK Tyr-397 phosphorylation for 12 hours.[1][6] |
| BALB/c Mice | 4T1 Subcutaneous Breast Cancer | s.c. | 30 or 100 mg/kg | Twice daily for 5 days | 100 mg/kg significantly reduced final tumor weight.[9] |
Experimental Protocols
Protocol 1: Orthotopic Breast Cancer Model in BALB/c Mice
This protocol describes the establishment of an orthotopic breast cancer model using 4T1 cells and subsequent treatment with this compound.
Materials:
-
4T1 murine mammary carcinoma cells
-
Female BALB/c mice (6-8 weeks old)[10]
-
This compound (PND-1186)
-
Vehicle (e.g., sterile water or 5% sucrose solution)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture 4T1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[11]
-
Cell Preparation: On the day of injection, harvest logarithmically growing 4T1 cells by trypsinization. Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 2 x 10^5 cells/ml. Keep the cell suspension on ice.[10]
-
Orthotopic Injection:
-
This compound Administration (Oral Gavage):
-
Prepare a fresh solution of this compound in sterile water at the desired concentration (e.g., 15 mg/ml for a 150 mg/kg dose in a 20g mouse).
-
Starting 24 hours after tumor cell implantation, administer 150 mg/kg of this compound orally via gavage twice daily.[1]
-
Administer the vehicle (water) to the control group using the same schedule.
-
-
This compound Administration (in Drinking Water):
-
Prepare a solution of 0.5 mg/ml this compound in drinking water containing 5% sucrose.[1]
-
Provide this solution ad libitum to the treatment group.
-
Provide a 5% sucrose solution to the control group.
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor volume every other day using calipers, calculated with the formula: (Length x Width^2)/2.[12]
-
Monitor the mice for signs of toxicity, such as weight loss or changes in behavior.
-
At the end of the study (e.g., day 15), euthanize the mice and excise the primary tumors for weighing and further analysis (e.g., immunohistochemistry for FAK phosphorylation).
-
Harvest lungs to assess spontaneous metastasis.[6]
-
Protocol 2: Subcutaneous Xenograft Model in Nude Mice
This protocol details the establishment of a subcutaneous tumor model and treatment with this compound.
Materials:
-
Human cancer cell line (e.g., MV-4-11)
-
Female nude mice (athymic nu/nu)
-
This compound (PND-1186)
-
Vehicle
-
Culture medium
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/ml.
-
Subcutaneous Injection: Inject 100 µl of the cell suspension (1 x 10^7 cells) subcutaneously into the flank of each nude mouse.
-
This compound Administration:
-
Once tumors are established and have reached a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., 75 mg/kg orally, twice daily).[7]
-
Administer the vehicle to the control group.
-
-
Tumor Monitoring and Endpoint:
-
Measure tumor volume regularly with calipers.
-
Monitor the mice for any adverse effects.
-
Continue treatment for the specified duration (e.g., 14 days) or until tumors in the control group reach a predetermined size.[7]
-
At the study endpoint, collect tumors for further analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: FAK Signaling Pathway and Inhibition by this compound.
Caption: Orthotopic Breast Cancer Model Experimental Workflow.
References
- 1. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Optimizing MSC-1186 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MSC-1186, a potent and selective pan-SRPK inhibitor. The following resources will help optimize experimental conditions to ensure on-target efficacy while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 100 nM to 1 µM is recommended. This compound has demonstrated high cellular potency with EC50 values in the nanomolar range for its primary targets (SRPK1 and SRPK3)[1]. To minimize the risk of off-target effects and non-specific cytotoxicity, it is advised not to exceed a concentration of 1 µM in cell-based assays[2].
Q2: How can I determine the optimal this compound concentration for my specific cell line and experiment?
A2: The optimal concentration can be determined by performing a dose-response experiment. We recommend a 10-point dose-response curve, starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 10 µM), although concentrations above 1 µM should be interpreted with caution. The goal is to identify the lowest concentration that elicits the desired on-target effect (e.g., inhibition of SR protein phosphorylation) without causing significant cytotoxicity.
Q3: What are the known on-target IC50 and cellular EC50 values for this compound?
A3: this compound is a highly potent inhibitor of SRPK1, SRPK2, and SRPK3. The known inhibitory and effective concentrations are summarized in the table below.
Q4: Are there any known off-target effects of this compound?
A4: this compound is characterized by its excellent kinome-wide selectivity, meaning it has a low propensity for off-target effects[3][4]. However, as with any small molecule inhibitor, off-target activities can occur, especially at higher concentrations. It is crucial to perform experiments at the lowest effective concentration to minimize this risk.
Q5: Is there a negative control available for this compound?
A5: Yes, MSC-5360 is a structurally related compound with significantly reduced activity and can be used as a negative control in your experiments to help distinguish on-target from off-target or non-specific effects[3][4].
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Solvent-induced cytotoxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. |
| Cell line sensitivity | Some cell lines may be inherently more sensitive to SRPK inhibition or the compound itself. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations to determine the cytotoxic threshold for your specific cell line. |
| Compound degradation | Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. |
Problem 2: Inconsistent or no observable on-target effects (e.g., no change in SR protein phosphorylation).
| Possible Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the EC50 in your cell line. The required concentration can vary between different cell types. |
| Insufficient treatment time | Conduct a time-course experiment to determine the optimal duration of this compound treatment for observing the desired downstream effects. |
| Inactive compound | Verify the integrity of your this compound stock. If possible, test its activity in a well-characterized positive control cell line. |
| Low SRPK expression/activity | Confirm that your cell line expresses the target SRPK isoforms and that the pathway is active under your experimental conditions. |
Data Presentation
Table 1: On-Target Potency of this compound
| Target | Assay Type | Value |
| SRPK1 | Biochemical IC50 | 2.7 nM[1] |
| SRPK2 | Biochemical IC50 | 81 nM[1] |
| SRPK3 | Biochemical IC50 | 0.6 nM[1] |
| SRPK1 | Cellular EC50 (HEK293T) | 98 nM[1] |
| SRPK3 | Cellular EC50 (HEK293T) | 40 nM[1] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of On-Target Activity via Western Blot
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final solvent concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of a known SRPK substrate (e.g., phospho-SR proteins).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total SR protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against the this compound concentration to determine the EC50.
Protocol 2: Assessing Off-Target Effects via Kinome-Wide Selectivity Profiling
For a comprehensive assessment of this compound's selectivity, a kinome-wide profiling service is recommended. These services typically perform binding or enzymatic assays against a large panel of kinases.
-
Compound Submission: Provide a high-quality sample of this compound at the concentration and in the formulation specified by the service provider.
-
Assay Performance: The service will typically screen the compound at one or two concentrations (e.g., 100 nM and 1 µM) against their kinase panel.
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase at the tested concentrations. Potent off-target hits (e.g., >50% inhibition) should be followed up with dose-response experiments to determine their IC50 values.
Mandatory Visualizations
Caption: this compound inhibits SRPK, preventing SR protein phosphorylation.
Caption: Workflow for determining the optimal this compound concentration.
Caption: A decision tree for troubleshooting common this compound issues.
References
Interpreting unexpected results from MSC-1186 treatment
Technical Support Center: MSC-1186
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the novel mTORC1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective ATP-competitive inhibitor of the mTORC1 kinase. It is designed to suppress the hyperactivated PI3K/Akt/mTOR signaling pathway observed in many cancer types. The expected downstream effect is the inhibition of protein synthesis and cell cycle progression, leading to reduced cell proliferation and apoptosis.
Q2: How should I prepare and store this compound?
This compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your final working concentration, dilute the stock solution in your cell culture medium. Note that high concentrations of DMSO (>0.5%) can be toxic to cells.
Q3: What are the expected phenotypic effects of this compound treatment in sensitive cell lines?
In cancer cell lines with a constitutively active PI3K/Akt/mTOR pathway, this compound treatment is expected to decrease cell viability and proliferation. This can be measured using assays such as CellTiter-Glo® or by performing cell counting at various time points. A significant G1 cell cycle arrest and an increase in apoptosis (measurable by Annexin V staining) are also anticipated outcomes.
Troubleshooting Unexpected Results
Issue 1: Paradoxical Activation of Akt Signaling
Question: I've treated my cells (e.g., MCF-7) with this compound and while I see a decrease in p-S6K (a downstream target of mTORC1), I'm unexpectedly observing an increase in phosphorylated Akt (p-Akt at Ser473). Why is this happening?
Answer: This is a known feedback mechanism associated with mTORC1 inhibition. mTORC1 normally phosphorylates and inactivates Grb10, which acts as a negative regulator of the insulin/IGF-1 receptor. Additionally, S6K1, a downstream target of mTORC1, can phosphorylate and degrade Insulin Receptor Substrate 1 (IRS1). By inhibiting mTORC1 and S6K1, these negative feedback loops are released, leading to enhanced signaling upstream of Akt, including increased PI3K activity and subsequent Akt phosphorylation. This feedback can potentially limit the anti-proliferative efficacy of mTORC1 inhibitors when used as single agents.
Caption: Troubleshooting workflow for paradoxical Akt activation.
Caption: Negative feedback loop from S6K1 to IRS1 in the PI3K/Akt/mTOR pathway.
Issue 2: No Effect on Cell Viability in a Supposedly Sensitive Cell Line
Question: My cell line has a known PIK3CA mutation, and I expected it to be sensitive to this compound. However, after 72 hours of treatment, I see no significant change in cell viability compared to the vehicle control. What could be wrong?
Answer: Several factors could contribute to a lack of response. First, ensure the compound is active and the experimental setup is correct. Second, consider underlying biological resistance mechanisms. Even with a PIK3CA mutation, cells can have parallel signaling pathways (e.g., MAPK/ERK pathway) that can compensate for mTORC1 inhibition and sustain proliferation.
A crucial first step is to confirm that this compound is engaging its target within the cell at the concentrations used. This can be done via Western Blot.
-
Cell Seeding: Plate your cells (e.g., 1x10^6 cells in a 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-range of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for a short duration (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p-S6K (T389), total S6K, and a loading control (e.g., β-actin).
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system.
Expected Result: You should see a dose-dependent decrease in the p-S6K signal, confirming that this compound is inhibiting mTORC1. If there is no change in p-S6K, it points to a problem with the compound or the experimental procedure.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Expected p-S6K Inhibition |
| MCF-7 | Breast | PIK3CA (E545K) | 8.5 | Yes |
| U-87 MG | Glioblastoma | PTEN null | 15.2 | Yes |
| A549 | Lung | KRAS (G12S) | 1250 | Partial |
| HCT116 | Colorectal | PIK3CA (H1047R) | 11.4 | Yes |
| K-562 | Leukemia | BCR-ABL | > 5000 | No |
Issue 3: Off-Target Effects or Unexpected Cell Morphology Changes
Question: At concentrations above 1 µM, I'm observing significant cell death that doesn't seem consistent with apoptosis, along with unusual morphological changes. Are there known off-target effects?
Answer: While this compound is highly selective for mTORC1, at higher concentrations, its specificity may decrease, potentially affecting other kinases, including mTORC2 or members of the PI3K family. This can lead to different downstream signaling and phenotypic outcomes. We recommend always performing a dose-response curve to identify the optimal concentration range where the inhibitor is selective for its intended target.
Caption: Workflow to determine the selective concentration window for this compound.
| Kinase Target | IC50 (nM) | Comments |
| mTORC1 | 1.2 | Primary Target |
| mTORC2 | 215 | ~180-fold selectivity over mTORC2 |
| PI3Kα | 850 | Potential off-target at high concentrations |
| PI3Kβ | > 10,000 | Highly selective |
| Akt1 | > 10,000 | Highly selective |
| MEK1 | > 10,000 | Highly selective |
How to control for MSC-1186 non-specific binding in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the selective pan-SRPK inhibitor, MSC-1186.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective, reversible chemical probe that acts as a pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs). It targets SRPK1, SRPK2, and SRPK3 with nanomolar efficacy, making it a valuable tool for studying the roles of these kinases in cellular processes such as mRNA splicing.[1][2][3]
Q2: Is there a negative control compound available for this compound?
A2: Yes, MSC-5360 is the recommended negative control for this compound.[1][3] It is structurally similar to this compound but lacks significant inhibitory activity against SRPKs, making it ideal for distinguishing on-target from off-target effects in your experiments.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C or as a solution in a suitable solvent (e.g., DMSO) at -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q4: In which types of assays can this compound be used?
A4: this compound is suitable for a variety of in vitro and cell-based assays, including:
-
Biochemical Kinase Assays: To determine the direct inhibitory activity against purified SRPK enzymes.
-
Cell-Based Phosphorylation Assays: To measure the inhibition of SRPK-mediated phosphorylation of substrates within a cellular context.
-
NanoBRET™ Target Engagement Assays: To quantify the binding of this compound to SRPK kinases in live cells.
-
Functional Cellular Assays: To investigate the downstream biological effects of SRPK inhibition, such as alterations in alternative splicing or cell viability.
Troubleshooting Guide: Controlling for Non-Specific Binding
Non-specific binding can be a significant source of variability and artifacts in assays involving small molecules like this compound. High background signals or unexpected off-target effects can obscure the true biological activity of the compound. This guide provides a systematic approach to identifying and mitigating non-specific binding.
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: Troubleshooting workflow for addressing non-specific binding of this compound.
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High background in biochemical assays | 1. Compound Aggregation: this compound may form aggregates at high concentrations, leading to non-specific inhibition. 2. Non-specific binding to assay components: The compound may interact with the substrate, detection antibodies, or the plate surface. 3. Contamination: Reagents or buffers may be contaminated. | 1. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration range. Include a solubility test in your assay buffer. 2. Buffer Additives: Include a non-ionic detergent like Tween-20 (0.01-0.05%) or Triton X-100 in the assay buffer. Add Bovine Serum Albumin (BSA) (0.1-1 mg/mL) as a blocking agent. 3. Use fresh, high-quality reagents. Filter sterilize buffers. |
| High background in cell-based assays | 1. Cytotoxicity at high concentrations: High concentrations of this compound may lead to cell death, causing release of cellular components that can interfere with the assay. 2. Binding to serum proteins: this compound may bind to proteins in the cell culture medium, reducing its effective concentration and potentially causing non-specific effects. 3. Off-target cellular effects: The compound may interact with other cellular components besides SRPKs. | 1. Determine Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range of this compound for your cell line. 2. Serum Concentration: If possible, reduce the serum concentration in your assay medium or use serum-free medium during the compound treatment period. 3. Use the Negative Control: Always run parallel experiments with the negative control compound, MSC-5360, to identify off-target effects. |
| Variability between experiments | 1. Inconsistent compound preparation: Errors in serial dilutions or improper storage of stock solutions. 2. Assay conditions not standardized: Variations in incubation times, temperatures, or reagent concentrations. | 1. Prepare fresh dilutions for each experiment from a properly stored stock solution. 2. Standardize all assay parameters and document them meticulously in your lab notebook. |
| Potential for Metal Chelation | The chemical structure of this compound suggests it could potentially chelate metal ions. This might be relevant in assays that are sensitive to metal ion concentrations. | If your assay is dependent on specific metal ions, consider adding a metal ion chelator like EDTA as a control to see if it phenocopies the effect of this compound. This can help to rule out artifacts due to metal chelation. |
Experimental Protocols
Protocol 1: Basic SRPK Biochemical Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified SRPK enzyme.
-
Reagents and Materials:
-
Purified recombinant SRPK1, SRPK2, or SRPK3 enzyme.
-
SRPK substrate (e.g., a peptide containing an SR-rich domain).
-
This compound and MSC-5360 (negative control).
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP).
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
96-well assay plates.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or a phosphospecific antibody for ELISA-based detection).
-
-
Procedure: a. Prepare serial dilutions of this compound and MSC-5360 in kinase assay buffer. b. In a 96-well plate, add the SRPK enzyme and the substrate to each well. c. Add the diluted compounds (this compound or MSC-5360) or vehicle control (e.g., DMSO) to the wells and incubate for 15-30 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C. f. Stop the reaction (e.g., by adding EDTA or a kinase inhibitor). g. Detect the amount of phosphorylated substrate using your chosen method. h. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol allows for the quantitative measurement of this compound binding to SRPK kinases in live cells.
-
Reagents and Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmids encoding NanoLuc®-SRPK fusion proteins.
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
NanoBRET™ Tracer.
-
This compound and MSC-5360.
-
White, 96-well assay plates.
-
Luminometer capable of measuring BRET.
-
-
Procedure: a. Transfect HEK293 cells with the NanoLuc®-SRPK fusion plasmid. b. Seed the transfected cells into a white 96-well plate and incubate overnight. c. Prepare serial dilutions of this compound and MSC-5360. d. Add the NanoBRET™ Tracer to all wells. e. Add the diluted compounds or vehicle control to the wells and incubate. f. Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells. g. Read the donor (460 nm) and acceptor (618 nm) emission signals on a luminometer. h. Calculate the BRET ratio and determine the IC₅₀ for compound binding.
SRPK Signaling Pathway
Serine/Arginine-Rich Protein Kinases (SRPKs) play a crucial role in the regulation of pre-mRNA splicing by phosphorylating SR proteins. This phosphorylation event is critical for the assembly of the spliceosome and the subsequent removal of introns from pre-mRNA.
Caption: Simplified SRPK signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Cell Viability Assays for Determining MSC-1186 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to determine the cytotoxicity of the pan-SRPK inhibitor, MSC-1186.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I test its cytotoxicity?
A1: this compound is a potent and selective pan-inhibitor of Serine-Arginine Protein Kinases (SRPK1, SRPK2, and SRPK3)[1][2][3]. These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating SR-rich splicing factors[4]. Dysregulation of SRPK activity is implicated in the progression of various cancers, making SRPK inhibitors like this compound promising candidates for therapeutic development[1][5]. Cytotoxicity assays are essential to determine the concentration at which this compound may be toxic to cells, helping to establish a therapeutic window and identify potential off-target effects.
Q2: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A2: The choice of cell line depends on the research question. Since SRPK1 is overexpressed in many cancers, including lung, breast, and colon cancer, cancer cell lines from these tissues are relevant choices[1][5]. For example, studies have used Jurkat (T-cell leukemia), A549 (lung adenocarcinoma), K562 (myeloid leukemia), and HeLa (cervical cancer) cells to assess the cytotoxicity of SRPK1 inhibitors[6]. It is also advisable to test this compound on a non-cancerous cell line, such as MRC-9 fibroblasts or HEK293T cells, to assess its selective toxicity towards cancer cells[4]. Previous assessments of this compound showed no detectable effect on the viability of U2OS (osteosarcoma) and HEK293T cells at a concentration of 1 µM after 48 hours of exposure[4].
Q3: Which cell viability assay should I choose for testing this compound?
A3: The most common and appropriate assays for initial cytotoxicity screening of a chemical compound are the MTT, MTS, or XTT assays, which measure metabolic activity, and the LDH assay, which measures membrane integrity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A widely used, cost-effective colorimetric assay. It is an endpoint assay that requires cell lysis.
-
MTS/XTT Assays: Similar to MTT but the formazan product is water-soluble, simplifying the protocol.
-
LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity. This assay is non-lytic and can be multiplexed with other assays.
It is recommended to use at least two different types of assays to confirm the results, as they measure different aspects of cell health.
Q4: How do I interpret my results if the MTT and LDH assays give conflicting information?
A4: Conflicting results between viability assays are not uncommon. For instance, you might observe a decrease in cell viability with the MTT assay, but no corresponding increase in LDH release. This could indicate that this compound is cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing cells) at the tested concentrations. A decrease in metabolic activity (MTT) without membrane damage (LDH) suggests that the cells are alive but not actively dividing. It is also possible that the compound interferes with the assay chemistry itself. Always include proper controls to rule out assay interference.
Troubleshooting Guides
MTT/MTS/XTT Assay Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background absorbance in wells without cells | - Contamination of media or reagents.- Phenol red in the culture medium.- this compound may be reducing the tetrazolium salt directly. | - Use sterile technique and fresh reagents.- Use phenol red-free medium for the assay.- Include a control well with this compound and the assay reagent in cell-free medium. Subtract this background absorbance from all readings. |
| Low signal or poor dynamic range | - Insufficient cell number.- Suboptimal incubation time with the assay reagent.- Cell death due to reasons other than the compound (e.g., poor cell health). | - Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.- Optimize the incubation time (typically 1-4 hours).- Check the health of your cells before starting the experiment. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and be consistent with your technique.- To minimize edge effects, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Precipitation of this compound in the culture medium | - The compound is not fully dissolved in the stock solution or precipitates at the final concentration in the aqueous medium. | - Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in culture medium. - Check the final concentration of the solvent in the culture medium (typically should be <0.5%). - Visually inspect the wells for any precipitation after adding the compound. |
LDH Assay Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background LDH activity in the culture medium | - High serum concentration in the medium (serum contains LDH).- Mechanical stress on cells during handling, leading to premature LDH release. | - Use low-serum medium (e.g., 1% serum) during the assay.- Handle cells gently during media changes and compound addition. |
| Low signal from positive control (lysed cells) | - Incomplete cell lysis.- Low cell number. | - Ensure the lysis buffer is added correctly and incubated for the recommended time to achieve maximum LDH release.- Optimize the cell seeding density. |
| Compound interference with LDH activity | - this compound may directly inhibit or activate the LDH enzyme. | - Include a control where the compound is added to the supernatant of lysed cells to check for direct effects on LDH activity. |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for this compound Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.
-
Sample Collection: After the incubation period, carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Data Presentation
Table 1: IC50 Values of SRPK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SRPIN340 | Jurkat | T-cell Leukemia | 15.6 | [7] |
| SRPIN340 | HL-60 | Promyelocytic Leukemia | 21.3 | [7] |
| SRPIN340 | K562 | Chronic Myeloid Leukemia | 25.1 | [7] |
| Compound C02 | Jurkat | T-cell Leukemia | 9.51 | [6] |
| Compound C02 | A549 | Lung Adenocarcinoma | 29.76 | [6] |
| Compound C02 | K562 | Myeloid Leukemia | 25.81 | [6] |
| Compound C02 | HeLa | Cervical Cancer | 34.53 | [6] |
This table provides context for the expected range of cytotoxic potency for SRPK inhibitors.
Mandatory Visualizations
Caption: Workflow for Determining the IC50 of this compound.
Caption: Simplified SRPK Signaling Pathway and the inhibitory action of this compound.
References
- 1. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for Cellular Assays with MSC-1186
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation times for cellular assays involving the selective pan-SRPK inhibitor, MSC-1186.
Important Note on this compound: Initial research indicates that this compound is a chemical compound, specifically a highly selective pan-SRPK inhibitor, and not a designated cell line.[1][2] This guide will therefore focus on the general principles and specific considerations for optimizing incubation times when treating various cell lines with the this compound compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell viability assay?
For initial screening in cell viability assays (e.g., MTT, MTS, or resazurin-based assays), a 24-hour incubation period with this compound is a common starting point. However, the optimal time can vary significantly depending on the cell type and the specific research question. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your experimental model.[3]
Q2: How does the incubation time with this compound affect IC50 values in proliferation assays?
The half-maximal inhibitory concentration (IC50) of this compound can be time-dependent. Generally, longer incubation times may lead to lower IC50 values as the compound has more time to exert its effects.[3] It is crucial to establish a consistent incubation time across all experiments to ensure the comparability of results. A 72-hour incubation is often used to capture the full effect of an anti-proliferative compound.[4]
Q3: For assays measuring downstream effects of SRPK inhibition, what is the optimal incubation period with this compound?
The optimal incubation time for measuring the downstream effects of SRPK inhibition, such as alterations in SR-protein phosphorylation, depends on the kinetics of the specific signaling pathway in your cell model. For signaling pathway analysis, shorter incubation times are often required. It is advisable to perform a time-course experiment with shorter intervals (e.g., 0, 5, 15, 30, 60 minutes) after this compound treatment to identify the peak of the signaling event.
Q4: How does cell density influence the optimal incubation time with this compound?
Cell density is a critical parameter. A high cell density can lead to nutrient depletion and changes in cell metabolism, which can affect the cellular response to this compound and the reliability of the assay. Conversely, a low cell density may require a longer incubation time to achieve a detectable signal. It is essential to optimize the cell seeding density for your specific cell line and assay format.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[5]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: The "edge effect," where wells on the perimeter of a microplate behave differently, is often caused by increased evaporation. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier. Using plate sealers can also minimize evaporation during long incubation periods.[5]
-
-
Possible Cause: Pipetting errors.
-
Solution: Ensure pipettes are regularly calibrated. Use the appropriate pipette for the volume being dispensed and pre-wet the pipette tips before aspirating reagents.[5]
-
Issue 2: No significant effect of this compound observed even at high concentrations.
-
Possible Cause: Incubation time is too short for the effect to manifest.
-
Solution: Extend the incubation time (e.g., up to 72 or 96 hours).[3] The doubling time of your specific cell line should be considered; a slowly proliferating cell line may require a longer treatment period to observe an anti-proliferative effect.
-
-
Possible Cause: The cell line is resistant to SRPK inhibition.
-
Solution: Verify the sensitivity of your cell line to other known SRPK inhibitors or compounds with a similar mechanism of action.
-
-
Possible Cause: Degraded this compound.
-
Solution: Check the expiration date and storage conditions of the this compound compound. MedchemExpress suggests storing the stock solution at -80°C for up to 6 months.[1]
-
Issue 3: Increased cell proliferation at low this compound concentrations (hormesis).
-
Possible Cause: This is a known biological phenomenon for some compounds.
-
Solution: Acknowledge this effect in your data analysis. Ensure a wide range of concentrations is tested to capture the full dose-response curve.[3]
-
Data Presentation
Table 1: Example of Incubation Time Effect on this compound IC50 Values in a Hypothetical Cancer Cell Line
| Incubation Time (hours) | IC50 of this compound (nM) |
| 24 | 150 |
| 48 | 85 |
| 72 | 45 |
Table 2: Recommended Seeding Densities for Different Plate Formats (Example Data)
| Plate Format | Seeding Density (cells/well) |
| 96-well | 2,000 - 10,000 |
| 48-well | 10,000 - 40,000 |
| 24-well | 20,000 - 100,000 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT or resazurin-based).
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the dose-response curves and determine the IC50 value for each incubation time.
Protocol 2: Western Blot for Phospho-SR Protein Analysis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat with the desired concentration of this compound for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SR proteins and total SR proteins.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the change in SR protein phosphorylation over time.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Avoiding degradation of MSC-1186 in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MSC-1186 in long-term experiments. The information provided aims to help users avoid common pitfalls related to compound degradation and ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, reversible chemical probe that acts as a pan-inhibitor of the Serine/Arginine-Rich Protein Kinase (SRPK) family, including SRPK1, SRPK2, and SRPK3.[1][2][3] SRPKs are crucial regulators of mRNA splicing through the phosphorylation of SR (serine/arginine-rich) proteins. By inhibiting SRPKs, this compound can be used to study the roles of these kinases in various cellular processes, including cancer and viral infections.[4]
Q2: What is the recommended concentration of this compound for cellular experiments?
A2: The recommended concentration for cellular use is up to 1 µM.[3] However, the optimal concentration will be cell-line and assay-dependent. It is highly recommended to perform a dose-response experiment to determine the IC50 for your specific experimental setup.
Q3: Is there a negative control available for this compound?
A3: Yes, MSC-5360 is the recommended negative control for this compound.[1][5] It is structurally related to this compound but lacks significant inhibitory activity against SRPKs. Using a negative control is critical to ensure that the observed biological effects are due to the specific inhibition of SRPKs and not off-target effects.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both powder and stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed vial, protected from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guides
This section addresses specific issues that users may encounter during long-term experiments with this compound.
Issue 1: Loss of compound activity over time in cell culture.
-
Possible Cause 1: Degradation in aqueous media.
-
Troubleshooting Step: Small molecules can be unstable in aqueous solutions, especially at 37°C. To mitigate this, it is recommended to replenish the cell culture media with freshly diluted this compound every 24-48 hours. This ensures a more consistent effective concentration of the inhibitor throughout the experiment.
-
-
Possible Cause 2: Metabolism by cells.
-
Troubleshooting Step: Cells can metabolize small molecules, reducing their effective concentration. Similar to degradation, frequent media changes with fresh compound can help to overcome this issue. If metabolism is suspected to be rapid, consider increasing the frequency of media changes.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Some compounds can adsorb to the surface of plastic labware, reducing the concentration available to the cells. While specific data for this compound is not available, using low-adhesion plasticware can be a general preventative measure.
-
Issue 2: Compound precipitation in cell culture media.
-
Possible Cause 1: Poor aqueous solubility.
-
Troubleshooting Step: this compound has a benzimidazole-pyrimidine core, a scaffold that can have low aqueous solubility. To avoid precipitation, ensure that the final concentration of the DMSO solvent in your cell culture medium is low, typically below 0.5%. Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in DMSO before the final dilution into the aqueous cell culture medium.
-
-
Possible Cause 2: Interaction with media components.
-
Troubleshooting Step: Components in serum, such as proteins, can sometimes interact with small molecules and affect their solubility. If you observe precipitation, consider reducing the serum concentration if your experimental design allows. Alternatively, test the solubility of this compound in your specific basal medium without serum first.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Always include the negative control, MSC-5360, in your experiments at the same concentration as this compound. This will help you to distinguish between SRPK-specific effects and any potential off-target activities of the chemical scaffold.
-
-
Possible Cause 2: Cellular resistance.
-
Troubleshooting Step: In very long-term experiments, cells may develop resistance to the inhibitor. This can occur through various mechanisms, such as upregulation of the target protein or activation of compensatory signaling pathways. To assess this, you can perform a dose-response curve at different time points during your experiment to see if the IC50 value changes.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Briefly centrifuge the vial of powdered this compound to ensure all the powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in sterile DMSO to get closer to your final desired concentration.
-
Just before adding to your cells, dilute the DMSO solution into pre-warmed (37°C) cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Mix well by gentle inversion.
-
Protocol 2: Long-Term Cell Treatment with this compound
-
Cell Seeding: Seed your cells at an appropriate density to allow for the desired duration of the experiment without overgrowth.
-
Initial Treatment: After the cells have adhered (typically overnight), remove the existing media and replace it with fresh media containing the desired concentration of this compound. Remember to include wells treated with the vehicle (DMSO) and the negative control (MSC-5360) at the same final concentrations.
-
Media Replenishment: Every 24-48 hours, carefully aspirate the media from the wells and replace it with freshly prepared media containing the appropriate treatment (this compound, MSC-5360, or vehicle). This is a critical step to maintain a consistent concentration of the active compound.
-
Endpoint Analysis: At the end of your experiment, harvest the cells for your desired downstream analysis (e.g., Western blot for p-SRSF, cell viability assay, RNA extraction).
Protocol 3: Stability Assessment of this compound in Cell Culture Medium (Forced Degradation Study)
This protocol can be adapted to assess the stability of this compound under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the final concentration you use in your experiments.
-
Prepare a control sample of this compound in a stable solvent like DMSO at the same concentration.
-
-
Incubation:
-
Incubate the cell culture medium sample under your experimental conditions (e.g., 37°C, 5% CO2).
-
Store the DMSO control sample at -20°C.
-
-
Time Points: Collect aliquots from the cell culture medium sample at various time points (e.g., 0, 4, 8, 24, 48 hours). Store these aliquots at -80°C until analysis.
-
Analysis:
-
Analyze the concentration of the parent this compound compound in each aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A decrease in the peak area of the parent compound over time indicates degradation.
-
Visualizations
Caption: Simplified SRPK signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for long-term cell treatment with this compound.
Caption: Logical troubleshooting workflow for addressing lack of this compound activity.
References
- 1. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe MSC1186 | Chemical Probes Portal [chemicalprobes.org]
- 4. What are SRPK family inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
How to use MSC-5360 as a negative control for MSC-1186
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of MSC-5360 as a negative control for the pan-SRPK inhibitor, MSC-1186.
Frequently Asked Questions (FAQs)
Q1: What are this compound and MSC-5360?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of the Serine/Arginine-Rich Protein Kinase (SRPK) family, including SRPK1, SRPK2, and SRPK3.[1][2] These kinases play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins.[3] Dysregulation of SRPK activity has been implicated in various diseases, including cancer.[3] MSC-5360 is a structurally related analog of this compound that has been designed to be inactive against SRPKs and serves as a negative control for in vitro and cellular experiments.[2][3]
Q2: Why is it important to use a negative control like MSC-5360?
A2: Using a structurally similar but biologically inactive control is critical for validating that the observed effects of this compound are due to its specific inhibition of SRPK and not due to off-target effects or the compound's chemical scaffold. By comparing the results of this compound treatment to those of MSC-5360 treatment, researchers can confidently attribute any changes in cellular phenotype or signaling to the inhibition of the SRPK pathway.
Q3: At what concentration should I use this compound and MSC-5360 in my experiments?
A3: For cellular assays, a concentration of up to 1 µM for this compound is recommended to maintain selectivity and avoid potential cytotoxicity.[3] It is crucial to use MSC-5360 at the exact same concentrations as this compound to ensure a valid comparison. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell type and assay.
Q4: Where can I obtain this compound and MSC-5360?
A4: Both this compound and its negative control, MSC-5360, are available through the Structural Genomics Consortium (SGC).[2][4]
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound. While specific inhibitory data for MSC-5360 is not publicly available, it is designed to be inactive at concentrations where this compound is active.
| Compound | Target | IC50 (nM) | Cellular EC50 (nM) | Recommended Cellular Concentration |
| This compound | SRPK1 | 2.7 | 98 (HEK293T) | ≤ 1 µM |
| SRPK2 | 81 | - | ||
| SRPK3 | 0.6 | 40 (HEK293T) | ||
| MSC-5360 | SRPK1/2/3 | Inactive | Inactive | Same as this compound |
Data compiled from multiple sources.[1][3]
Experimental Protocols & Troubleshooting
Protocol 1: Validation of SRPK Inhibition in a Cellular Context by Western Blot
This protocol describes how to confirm that this compound, but not MSC-5360, inhibits the phosphorylation of SRPK substrates in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of this compound and MSC-5360 in DMSO.
-
Treat cells with a vehicle control (DMSO), this compound, and MSC-5360 at the desired final concentrations (e.g., 0.1, 0.5, 1 µM) for a predetermined amount of time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a phosphorylated SRPK substrate (e.g., phospho-SR proteins).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total SR protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Expected Results:
-
A significant decrease in the phosphorylation of SR proteins should be observed in cells treated with this compound compared to the vehicle control.
-
Cells treated with MSC-5360 should show no significant difference in SR protein phosphorylation compared to the vehicle control.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No change in phosphorylation with this compound | Insufficient treatment time or concentration. | Optimize treatment duration and concentration. Ensure the antibody for the phosphorylated substrate is validated and working correctly. |
| MSC-5360 shows an effect | Compound degradation or contamination. Off-target effects of the scaffold at high concentrations. | Verify the integrity of the MSC-5360 stock. Lower the concentration of both compounds. |
| High background on Western blot | Insufficient blocking or washing. | Increase blocking time and perform more stringent washes. Optimize antibody concentrations. |
Visualizations
Signaling Pathway of SRPK
Caption: SRPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for using MSC-5360 as a negative control for this compound.
References
Addressing variability in experimental results with MSC-1186
Technical Support Center: MSC-1186
Welcome to the technical support center for this compound. This resource is designed to help you address variability in your experimental results and provide clear guidance on the optimal use of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing and handling this compound?
A: Proper storage and handling are critical for maintaining the stability and activity of this compound.[1][2][3] Improper storage can lead to degradation, while incorrect handling can introduce contaminants.[4][5]
-
Storage: Lyophilized powder should be stored at -20°C, protected from light and moisture.[2][3] Once reconstituted in a solvent like DMSO, aliquots should be stored at -80°C to minimize freeze-thaw cycles.[2]
-
Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2] When preparing solutions, use high-purity solvents and sterile equipment in a clean, designated workspace to prevent cross-contamination.[2]
Q2: We are observing significant batch-to-batch variability in our cell-based assays. What could be the cause?
A: Batch-to-batch variability in cell-based assays is a common issue and can stem from several sources.[6][7] Key factors include the cells themselves, assay conditions, and the handling of the compound.
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and free from contamination (e.g., mycoplasma).[8] Cell seeding density can significantly impact the response to treatment.[8]
-
Reagent Consistency: Use the same lot of reagents (e.g., media, serum) whenever possible. Growth factors and other components can have variable activity between lots.[7]
-
Protocol Adherence: Minor deviations in incubation times, temperatures, or liquid handling steps can introduce significant variability.[6]
Q3: The IC50 value for this compound in our assay is different from the value on the technical data sheet. Why?
A: A discrepancy in IC50 values is often due to differences in experimental conditions. The IC50 is not an absolute value but is dependent on the specific assay parameters used.
-
Cell Line: Different cell lines will exhibit varying sensitivity to this compound.
-
Assay Duration: The length of time cells are exposed to the compound can alter the apparent potency.
-
Cell Density: As shown in the table below, higher cell densities can lead to an increase in the apparent IC50 value.
-
Serum Concentration: Components in serum can bind to the compound, reducing its effective concentration.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
Problem: You are observing high standard deviations between replicate wells or inconsistent results between experiments using this compound in a cell viability assay (e.g., MTT, CellTiter-Glo®).
| Potential Cause | Troubleshooting Strategy & Expected Outcome |
| Improper Compound Dissolution/Storage | Strategy: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in media. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] Expected Outcome: Consistent compound concentration across experiments, leading to more reproducible dose-response curves. |
| Edge Effects in Microplates | Strategy: Edge effects, caused by differential evaporation in the outer wells of a plate, can skew results.[8] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[8] Expected Outcome: Reduced variability between replicate wells, particularly between those on the edge versus the center of the plate. |
| Inconsistent Cell Seeding | Strategy: Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique.[6] Consider using an automated cell counter for accuracy. Expected Outcome: A uniform cell monolayer and more consistent results across all wells and plates. |
| Mycoplasma Contamination | Strategy: Regularly test cell cultures for mycoplasma contamination, as it can alter cellular response to treatment.[8] If positive, discard the culture and start with a fresh, confirmed-negative stock. Expected Outcome: Restoration of normal cell morphology and predictable responses to this compound. |
Guide 2: Differentiating On-Target vs. Off-Target Effects
Problem: The observed cellular phenotype may be due to this compound binding to unintended targets. It is crucial to confirm that the effect is due to the inhibition of the intended target.[9]
| Experimental Approach | Detailed Protocol & Expected Outcome |
| Dose-Response Analysis | Protocol: Perform a detailed dose-response curve with this compound, typically using a 10-point, 3-fold serial dilution. Expected Outcome: A clear sigmoidal dose-response relationship suggests a specific, target-mediated effect. Off-target effects often appear only at much higher concentrations.[9] |
| Use of a Structurally Unrelated Inhibitor | Protocol: Treat cells with a different inhibitor that targets the same protein but has a distinct chemical structure. Expected Outcome: If the second inhibitor produces the same biological phenotype, it provides strong evidence that the effect is on-target.[9] |
| Rescue Experiment | Protocol: Transfect cells with a version of the target protein that has been mutated to be resistant to this compound. Then, treat the cells with the compound. Expected Outcome: If the cellular phenotype caused by this compound is reversed or prevented in the cells expressing the resistant mutant, this is compelling evidence of an on-target mechanism.[9] |
Data Presentation
Table 1: Effect of Cell Seeding Density on this compound IC50 Value in a 72-hour Viability Assay
| Cell Line | Seeding Density (cells/well) | IC50 (nM) | Standard Deviation (nM) |
| HT-29 | 2,000 | 45.2 | 5.1 |
| 5,000 | 88.9 | 9.3 | |
| 10,000 | 152.6 | 18.7 | |
| MCF-7 | 2,000 | 78.1 | 8.5 |
| 5,000 | 145.3 | 15.2 | |
| 10,000 | 290.7 | 31.4 |
Table 2: Stability of this compound in DMSO at Different Storage Temperatures
| Storage Condition | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 4°C | 98.1 | 92.5 | 85.3 |
| -20°C | 99.8 | 99.5 | 99.1 |
| -80°C | >99.9 | >99.9 | >99.9 |
Experimental Protocols & Visualizations
Protocol: Standard Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 1:3) in culture medium to achieve the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Hypothesized Signaling Pathway for this compound
This compound is a potent inhibitor of MEK1/2, a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, thereby preventing the downstream signaling that drives tumorigenesis.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. researchchemshub.com [researchchemshub.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. mt.com [mt.com]
- 7. cellgs.com [cellgs.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SRPK Inhibitors: MSC-1186 vs. SRPIN340
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the selectivity and potency of two prominent Serine/Arginine-Rich Protein Kinase (SRPK) inhibitors: MSC-1186 and SRPIN340. The information presented is supported by experimental data to aid in the selection of the most appropriate research tool.
The Serine/Arginine-Rich Protein Kinase (SRPK) family, consisting of SRPK1, SRPK2, and SRPK3, plays a crucial role in the regulation of pre-mRNA splicing by phosphorylating SR-rich splicing factors.[1][2] Dysregulation of SRPK activity has been implicated in various diseases, including cancer and viral infections, making these kinases attractive targets for therapeutic intervention.[3][4] this compound and SRPIN340 are two widely used small molecule inhibitors of this kinase family.
Potency: A Head-to-Head Comparison
This compound emerges as a highly potent, pan-SRPK inhibitor with activity in the nanomolar range against all three SRPK isoforms in biochemical assays.[1][5] In contrast, SRPIN340 displays a more selective profile with a preference for SRPK1, exhibiting potency in the sub-micromolar to micromolar range.[6][7]
The potency of these inhibitors has also been evaluated in cellular assays. This compound demonstrates nanomolar efficacy in cellular target engagement assays, confirming its potent activity within a cellular context.[1][8] SRPIN340 has been shown to inhibit SRPK-mediated processes in various cell-based models, though often at higher concentrations than this compound.[4][6]
| Compound | Target | Assay Type | Potency (IC₅₀) | Potency (Kᵢ) |
| This compound | SRPK1 | Biochemical | 2.7 nM[5] | |
| SRPK2 | Biochemical | 81 nM[5] | ||
| SRPK3 | Biochemical | 0.6 nM[5] | ||
| SRPK1 | Cellular (NanoBRET) | 98 nM (intact cells)[1] | ||
| SRPK2 | Cellular (NanoBRET) | 149 nM (lysed cells)[1] | ||
| SRPK3 | Cellular (NanoBRET) | 40 nM (intact cells)[1] | ||
| SRPIN340 | SRPK1 | Biochemical | 0.14 µM | 0.89 µM[6][9] |
| SRPK2 | Biochemical | 1.8 µM |
Selectivity Profile
Both this compound and SRPIN340 have been profiled for their selectivity against a broad range of kinases, a critical factor in minimizing off-target effects and ensuring that observed biological activities are attributable to the inhibition of the intended target.
This compound is described as a highly selective pan-SRPK inhibitor.[5][10] It has been evaluated against a panel of 395 kinases at a concentration of 1 µM and demonstrated excellent kinome-wide selectivity.[1] This high degree of selectivity is attributed to non-conserved interactions with the uniquely structured hinge region of the SRPK family.[10][11]
SRPIN340 is also characterized as a selective SRPK1 inhibitor.[7][12] It has been screened against a panel of over 140 other kinases and showed no significant inhibitory activity.[4][6][12] While potent against SRPK1, it inhibits SRPK2 at higher concentrations and does not significantly affect other related kinases like CLK1 and CLK4.[6][7][13] A direct comparison suggests that this compound has a more favorable selectivity profile than SRPIN340.[14]
Signaling Pathway and Experimental Workflow
The SRPK signaling pathway plays a pivotal role in gene expression by controlling the activity of splicing factors. The diagram below illustrates a simplified representation of this pathway and the points of intervention for inhibitors like this compound and SRPIN340.
Caption: Simplified SRPK signaling pathway.
The general workflow for evaluating the potency and selectivity of kinase inhibitors such as this compound and SRPIN340 involves a series of biochemical and cell-based assays.
Caption: General experimental workflow for kinase inhibitor testing.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used in the characterization of this compound and SRPIN340.
Biochemical Kinase Activity Assay (General Protocol)
Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.[15][16] A common method is the radiometric assay which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[15]
-
Reaction Setup: A reaction mixture is prepared containing the purified SRPK enzyme, a suitable substrate (e.g., a synthetic peptide or a protein like Myelin Basic Protein), and the test compound at various concentrations in a buffer solution.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is then quantified using a scintillation counter or by autoradiography.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Intracellular Kinase Assay (General Protocol)
The NanoBRET™ assay is a cell-based method used to quantify the binding of a test compound to its target kinase in living cells.[17][18]
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., SRPK1, SRPK2, or SRPK3) fused to NanoLuc® luciferase.[17]
-
Assay Plating: The transfected cells are harvested and plated into multi-well plates.
-
Compound and Tracer Addition: The cells are treated with the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
Equilibration: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Detection: A substrate for NanoLuc® luciferase is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: The displacement of the tracer by the test compound leads to a decrease in the BRET signal. The IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in the BRET signal, is determined from a dose-response curve.[17]
References
- 1. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 2. apexbt.com [apexbt.com]
- 3. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SRPIN340 | Other Kinases | Tocris Bioscience [tocris.com]
- 8. eubopen.org [eubopen.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. eubopen.org [eubopen.org]
- 18. promegaconnections.com [promegaconnections.com]
A Comparative Guide to SRPK1 Inhibitors: MSC-1186 vs. SPHINX-31
For Researchers, Scientists, and Drug Development Professionals
Serine/arginine-protein kinase 1 (SRPK1) has emerged as a critical regulator of mRNA splicing and is implicated in various diseases, including cancer and neovascular eye disorders. Its role in phosphorylating serine/arginine-rich splicing factor 1 (SRSF1) modulates the alternative splicing of key genes like vascular endothelial growth factor A (VEGF-A), making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two prominent SRPK1 inhibitors, MSC-1186 and SPHINX-31, summarizing their performance based on available experimental data.
At a Glance: Key Performance Indicators
| Parameter | This compound | SPHINX-31 |
| Target(s) | Pan-SRPK (SRPK1, SRPK2, SRPK3) | Selective SRPK1 |
| SRPK1 IC50 | 2.7 nM[1] | 5.9 nM[2] |
| Other SRPK IC50s | SRPK2: 81 nM, SRPK3: 0.6 nM[1] | >50-fold selective over SRPK2[3] |
| Cellular SRPK1 EC50 | 98 nM (HEK293T cells)[1] | ~360 nM (PC3 cells, for SRSF1 phosphorylation inhibition)[2][4] |
| Mechanism of Action | Reversible, ATP-competitive[5] | ATP-competitive[2] |
| Key Cellular Effect | Attenuation of SR-protein phosphorylation[5] | Inhibits SRSF1 phosphorylation, alters VEGF-A splicing[6][7] |
| Selectivity | Excellent kinome-wide selectivity[5] | Highly selective for SRPK1 over SRPK2 and CLK1[3] |
In-Depth Analysis
This compound: A Potent Pan-SRPK Inhibitor
This compound is a chemical probe characterized by its high potency and selectivity for the SRPK family, with nanomolar activity against SRPK1, SRPK2, and SRPK3.[1][8] Developed through structure-guided medicinal chemistry, it is a reversible inhibitor with excellent selectivity across the kinome.[5] In cellular assays, this compound effectively inhibits SRPK1 and SRPK3 with nanomolar potency.[1] Notably, when used in combination with CDC2-like kinase (CLK) inhibitors, this compound shows an additive effect in reducing the phosphorylation of SR-proteins.[5]
SPHINX-31: A Selective SRPK1 Inhibitor
SPHINX-31 is a potent and highly selective inhibitor of SRPK1.[6] It acts as an ATP-competitive inhibitor and demonstrates significant selectivity for SRPK1 over other kinases like SRPK2 and CLK1.[2][3] A key functional consequence of SPHINX-31 activity is the inhibition of SRSF1 phosphorylation, which in turn modulates the alternative splicing of VEGF-A, shifting the balance from pro-angiogenic to anti-angiogenic isoforms.[6][7] This has been demonstrated in various cell models, including prostate cancer cells and retinal pigment epithelial cells, and has shown potential in models of neovascular eye disease.[2][4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: SRPK1 phosphorylates SRSF1, leading to its nuclear translocation and promotion of pro-angiogenic VEGF-A splicing. This compound and SPHINX-31 inhibit SRPK1, shifting the balance towards anti-angiogenic isoforms.
Caption: A typical workflow for evaluating SRPK1 inhibitors involves biochemical assays to determine potency, followed by cellular assays to assess on-target effects and functional outcomes, and potentially in vivo studies to establish efficacy.
Experimental Protocols
Representative SRPK1 Biochemical Kinase Assay
This protocol is a generalized representation based on common methodologies for determining in vitro kinase inhibition.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human SRPK1 enzyme, a suitable substrate (e.g., a peptide containing an SR domain), and a kinase assay buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or SPHINX-31) or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this may involve spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Representative Cellular Assay for SRSF1 Phosphorylation
This protocol outlines a general method for assessing the inhibition of SRSF1 phosphorylation in a cellular context.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., PC3 prostate cancer cells) and allow them to adhere. Treat the cells with various concentrations of the SRPK1 inhibitor or vehicle control for a defined period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes phosphorylated SR proteins (e.g., anti-phospho-SR antibody).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, re-probe the membrane with an antibody against total SRSF1 or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities for phosphorylated SRSF1 and total SRSF1 (or the housekeeping protein). Calculate the ratio of phosphorylated to total SRSF1 for each treatment condition. Determine the EC50 value by plotting the percentage of inhibition of SRSF1 phosphorylation against the inhibitor concentration.
Conclusion
Both this compound and SPHINX-31 are potent inhibitors of SRPK1 with distinct profiles. This compound offers broad inhibition of the SRPK family, making it a valuable tool for studying the collective roles of these kinases. In contrast, the high selectivity of SPHINX-31 for SRPK1 makes it a more targeted tool for dissecting the specific functions of this kinase. The choice between these inhibitors will depend on the specific research question, with this compound being suitable for broader pathway analysis and SPHINX-31 for more focused SRPK1-centric investigations. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the roles of SRPK1 and the therapeutic potential of its inhibition.
References
- 1. Phosphorylation Mechanism and Structure of Serine-Arginine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phosphosite.org [phosphosite.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]
Head-to-Head Comparison: MSC-1186 and SRPKIN-1 in Kinase Inhibition
In the landscape of kinase inhibitor research, particularly for therapeutic areas such as oncology and neurodegenerative diseases, the serine/arginine-rich protein kinases (SRPKs) have emerged as significant targets. These enzymes play a crucial role in the regulation of pre-mRNA splicing, a fundamental cellular process. Two notable inhibitors that have been developed to target this family are MSC-1186 and SRPKIN-1. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Biochemical and Cellular Performance
A direct comparison of the inhibitory activities of this compound and SRPKIN-1 reveals distinct profiles in terms of their targets, mechanism of action, and selectivity. This compound is a highly selective, reversible pan-SRPK inhibitor, demonstrating potent activity against SRPK1, SRPK2, and SRPK3. In contrast, SRPKIN-1 is a covalent and irreversible inhibitor with primary activity against SRPK1 and SRPK2.
| Parameter | This compound | SRPKIN-1 |
| Target(s) | SRPK1, SRPK2, SRPK3 | SRPK1, SRPK2 |
| Mechanism of Action | Reversible, ATP-competitive | Covalent, Irreversible |
| IC50 (SRPK1) | 2.7 nM[1][2] | 35.6 nM[3][4] |
| IC50 (SRPK2) | 81 nM[1] | 98 nM[3][4] |
| IC50 (SRPK3) | 0.6 nM[1] | Not reported |
| Cellular EC50 (SRPK1) | 98 nM (HEK293T cells)[1] | Not directly reported |
| Cellular EC50 (SRPK3) | 40 nM (HEK293T cells)[1] | Not reported |
This compound exhibits superior potency against SRPK1 and SRPK3 in biochemical assays. Notably, kinome-wide profiling has demonstrated the exceptional selectivity of this compound. It was shown to be highly selective in an in vitro kinase panel of 395 kinases, with MAPK14 being the only significant off-target identified.[2] In contrast, while SRPKIN-1 is selective for SRPK1/2, it also displays some activity against other kinases like ALK (IC50 = 195 nM).[5]
Signaling Pathway and Mechanism of Action
Both inhibitors target the SRPK family, which is central to the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine (SR)-rich splicing factors (SRSFs). Phosphorylation of SRSFs by SRPKs is a critical step for their nuclear import and subsequent participation in spliceosome assembly. By inhibiting SRPKs, both this compound and SRPKIN-1 can modulate alternative splicing events.
A key downstream effect of SRPK inhibition is the alteration of vascular endothelial growth factor (VEGF) splicing. SRPKIN-1 has been shown to potently convert the pro-angiogenic VEGF-A165a isoform to the anti-angiogenic VEGF-A165b isoform.[3][5][6] This highlights the potential of these inhibitors in diseases characterized by aberrant angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to characterize this compound and SRPKIN-1.
Biochemical Kinase Assay (for SRPKIN-1)
This protocol is adapted from the Z'-LYTE Kinase Assay used to determine the IC50 values of SRPKIN-1.[5]
Materials:
-
Recombinant human SRPK1 or SRPK2
-
Ser/Thr 18 peptide substrate
-
ATP
-
Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
SRPKIN-1 (or other test compound) in 100% DMSO
-
Development Reagent A
-
384-well plates
-
Fluorescent plate reader
Procedure:
-
To each well of a 384-well plate, add 100 nL of the test compound in 100% DMSO.
-
Add 2.4 µL of Kinase buffer.
-
Add 5 µL of a 2x peptide/kinase mixture (final concentration of 3.74 – 37 ng SRPK1 or SRPK2 and 2 µM Ser/Thr 18 peptide).
-
Initiate the reaction by adding 2.5 µL of 4X ATP (final concentration of 25 µM).
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and initiate the development reaction by adding 5 µL of a 1:1024 dilution of Development Reagent A.
-
Incubate at room temperature for 1 hour.
-
Read the fluorescence on a plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular Assay for SR Protein Phosphorylation (Western Blot)
This protocol is based on the methods used to assess the effect of SRPKIN-1 on the phosphorylation of SR proteins in HeLa cells.[5]
Materials:
-
HeLa cells
-
SRPKIN-1 (or other test compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-SR (mAb104)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Culture HeLa cells to ~80% confluency.
-
Treat cells with various concentrations of the inhibitor (e.g., SRPKIN-1) or DMSO as a control for 16 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (mAb104) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
Conclusion
Both this compound and SRPKIN-1 are valuable tools for studying the roles of SRPKs in health and disease. This compound stands out for its high potency and exceptional selectivity as a pan-SRPK inhibitor, making it an excellent chemical probe for dissecting the functions of all three SRPK isoforms. Its reversible nature may be advantageous for certain experimental designs. SRPKIN-1, as a covalent inhibitor of SRPK1/2, offers a different modality of inhibition that can be useful for achieving sustained target engagement. Its demonstrated effect on VEGF splicing provides a strong rationale for its investigation in angiogenesis-related pathologies. The choice between these two inhibitors will ultimately depend on the specific research question, the desired target profile, and the experimental context.
References
- 1. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The splicing factor kinase, SR protein kinase 1 (SRPK1) is essential for late events in the human papillomavirus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 6. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MSC-1186 Target Engagement in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a chemical probe engages its intended target within a live cell is a critical step in validating its utility. This guide provides a comparative overview of MSC-1186, a potent and selective pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs), and its alternatives. We present supporting experimental data, detailed methodologies for key target engagement assays, and visualizations to clarify the underlying biological pathways and experimental workflows.
This compound is a highly selective chemical probe for the SRPK family (SRPK1, SRPK2, and SRPK3), which are crucial regulators of mRNA splicing.[1] Its cellular target engagement has been validated using the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay. This guide compares this compound with other known SRPK inhibitors, providing available data on their cellular activity.
Comparative Analysis of SRPK Inhibitors
The following table summarizes the available data on the cellular activity of this compound and its alternatives. While direct comparative data from the same cellular target engagement assay is not uniformly available in the public domain, this compilation provides an overview of their cellular potency and effects.
| Compound | Target(s) | Cellular Target Engagement Data | Assay Method | Reference |
| This compound | SRPK1, SRPK2, SRPK3 | EC50 values have been determined. | NanoBRET™ Target Engagement Assay | [1] |
| SRPIN340 | SRPK1, SRPK2 | Ki (SRPK1): 0.89 µM. IC50 (leukemia cell lines): 44.7-92.2 µM. | Biochemical assay, Cell viability assay | [2][3] |
| SPHINX-31 | SRPK1 selective | Inhibition of SRSF1 phosphorylation at 300 nM in PC3 cells. | Western Blot | [4] |
| SRPKIN-1 | SRPK1, SRPK2 | Significantly reduces SR protein phosphorylation at 200 nM in HeLa cells. >50-fold more potent than SRPIN340 in a cellular context. | Western Blot | [5][6] |
Note: The data presented for the alternative compounds are not direct measurements of target engagement in the same manner as the NanoBRET assay for this compound. They represent downstream functional effects or biochemical potency, which may not directly correlate with target binding in live cells.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is important to visualize the SRPK1 signaling pathway and the experimental workflows used to validate target engagement.
Caption: SRPK1 Signaling Pathway and Point of this compound Intervention.
The diagram above illustrates how extracellular signals, such as growth factors, can activate the PI3K/AKT pathway, which in turn activates SRPK1. Activated SRPK1 phosphorylates SR proteins, leading to their nuclear translocation and the regulation of alternative mRNA splicing. This compound acts by directly inhibiting the kinase activity of SRPK1.
Caption: Generalized workflows for NanoBRET and CETSA target engagement assays.
Experimental Protocols
Below are generalized protocols for the two primary methods of validating target engagement in live cells for kinase inhibitors like this compound.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a compound to a target kinase in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[7][8][9]
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc-SRPK1 fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer and Tracer Dilution Buffer
-
Test compounds (this compound and alternatives)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc-SRPK1 expression vector according to the manufacturer's protocol. Culture for 20-24 hours to allow for protein expression.
-
Cell Plating: Harvest transfected cells and resuspend in Opti-MEM®. Plate the cells into the assay plate.
-
Tracer and Compound Addition: Prepare serial dilutions of the test compounds. Add the NanoBRET™ Tracer to the cells at a pre-determined optimal concentration. Immediately after, add the diluted test compounds. Include a vehicle control (e.g., DMSO).
-
Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Signal Detection: Equilibrate the plate to room temperature. Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. Add this solution to each well.
-
Measurement: Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method to assess target engagement in a cellular environment. It is based on the principle that a protein's thermal stability changes upon ligand binding. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins are stabilized and remain in the soluble fraction.[10][11][12]
Materials:
-
Cells expressing the target protein (e.g., HEK293T)
-
Test compounds (this compound and alternatives)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against SRPK1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Compound Treatment: Culture cells to a suitable confluency. Treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This step is to induce protein denaturation.
-
Cell Lysis: Immediately after heating, lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample.
-
Western Blot Analysis: Separate equal amounts of protein from the soluble fractions by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for SRPK1, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities. Plot the amount of soluble SRPK1 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. Isothermal dose-response curves can be generated by heating all samples at a single, optimized temperature and varying the compound concentration to determine an EC50.
Conclusion
Validating the target engagement of a chemical probe in live cells is essential for its use in biological research and drug discovery. This compound has been shown to engage SRPKs in cells using the quantitative NanoBRET assay. While direct comparative target engagement data for alternative SRPK inhibitors using the same methodology is limited in the public domain, the available information on their cellular effects provides a basis for preliminary comparison. The choice of a chemical probe should be guided by its cellular potency, selectivity, and the availability of a well-characterized negative control. The experimental protocols provided herein for NanoBRET and CETSA offer robust methods for researchers to independently validate the target engagement of this compound and other kinase inhibitors in their specific cellular models.
References
- 1. Probe MSC1186 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 8. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-SRPK Inhibitors in Cancer Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Serine/arginine-rich protein kinases (SRPKs) have emerged as critical regulators of mRNA splicing and other cellular processes, with their dysregulation strongly implicated in the progression of numerous cancers. The development of small molecule inhibitors targeting SRPKs represents a promising therapeutic strategy. This guide provides a comparative analysis of prominent pan-SRPK inhibitors, focusing on their biochemical and cellular potency, selectivity, and their effects on cancer-related signaling pathways.
Performance Comparison of Pan-SRPK Inhibitors
The following tables summarize the in vitro biochemical and cellular inhibitory activities of key pan-SRPK inhibitors against SRPK1 and SRPK2, as well as their cytotoxic effects in various cancer cell lines.
Table 1: Biochemical Inhibitory Potency (IC50)
| Inhibitor | SRPK1 IC50 | SRPK2 IC50 | Notes |
| SRPIN340 | 0.96 µM | 7.4 µM | ATP-competitive inhibitor.[1] |
| SPHINX | 0.58 µM | >10 µM | Selective for SRPK1 over SRPK2. |
| SPHINX31 | 5.9 nM[2][3][4] | >50-fold selective for SRPK1 | Potent and highly selective SRPK1 inhibitor.[2] |
| MSC-1186 | 2.7 nM[5][6] | 81 nM[5][6] | Potent, cell-active, and highly selective pan-SRPK inhibitor.[5][6][7][8] |
Table 2: Cellular Inhibitory Potency and Cytotoxicity (IC50)
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (SRPK Inhibition) | Cytotoxicity IC50 |
| SRPIN340 | K562 | Chronic Myelogenous Leukemia | - | 52.0 ± 0.6 µM |
| HL60 | Acute Myelogenous Leukemia | - | 44.7 ± 2.4 µM | |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia | - | 66.6 ± 2.7 µM | |
| 697 | B-cell Acute Lymphoblastic Leukemia | - | 59.2 ± 0.6 µM | |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | - | 92.2 ± 15.2 µM | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | - | 82.3 ± 1.2 µM | |
| SPHINX31 | PC3 | Prostate Cancer | EC50 of ~360 nM (SRSF1 phosphorylation)[9] | - |
| This compound | HEK293T, U2OS | - | 98 nM (SRPK1), 149 nM (SRPK2), 40 nM (SRPK3) in intact cells[5][6] | No detectable effect on viability at 1 µM after 48 hours.[6] |
SRPK Signaling Pathways in Cancer
SRPKs, primarily SRPK1 and SRPK2, are involved in key signaling pathways that drive cancer progression. They are often activated downstream of growth factor receptors and the PI3K/Akt pathway. A primary function of SRPKs is the phosphorylation of serine/arginine-rich splicing factors (SRSFs), which modulates alternative splicing of key genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SPHINX31 | SRPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 6. eubopen.org [eubopen.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Why is MSC-1186 more selective than other SRPK inhibitors?
In the landscape of serine/arginine-protein kinase (SRPK) inhibitors, MSC-1186 has emerged as a compound with exceptional selectivity, distinguishing it from other inhibitors targeting this crucial family of splicing regulators. This guide provides a comparative analysis of this compound against other notable SRPK inhibitors, supported by experimental data, detailed protocols, and visualizations to elucidate the structural and functional basis of its superior selectivity.
Unraveling the Selectivity of this compound
The primary driver of this compound's high selectivity lies in its unique interaction with a non-conserved region of the SRPK hinge domain.[1][2] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound capitalizes on specific structural features unique to the SRPK family. This interaction is facilitated by the benzimidazole-pyrimidine core of this compound, which acts as a hinge-binding moiety. This specific binding induces a conformational change, flipping the Leu168 backbone amide in SRPK1 to form a critical hydrogen bond, an interaction not as readily achieved by other inhibitors.[3] The flexibility of the hinge region, further enhanced by the presence of Gly169, facilitates this unique binding mode.[3]
This contrasts with other SRPK inhibitors like SPHINX31, which, while also potent, achieve their interaction with the hinge region through different structural features and induce a distinct conformational change.[1] The less specific interactions of older inhibitors, such as SRPIN340, contribute to their broader kinase activity profile.
Comparative Analysis of SRPK Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for this compound and other prominent SRPK inhibitors, highlighting the differences in their potency and selectivity.
Table 1: Potency of SRPK Inhibitors (IC50 nM)
| Inhibitor | SRPK1 | SRPK2 | SRPK3 | Reference(s) |
| This compound | 2.7 | 81 | 0.59 | [4] |
| SPHINX31 | 5.9 | ~295 (50-fold less potent than SRPK1) | - | [5] |
| SRPIN340 | 890 (Ki) | - | - | |
| SRPKIN-1 | 35.6 | 98 | - |
Note: A lower IC50 value indicates higher potency.
Table 2: Cellular Potency of SRPK Inhibitors (IC50 nM)
| Inhibitor | Cell Line | SRPK1 | SRPK2 | SRPK3 | Assay | Reference(s) |
| This compound | HEK293T/U2OS | 98 (intact cells) | 149 (lysed cells) | 40 (intact/lysed) | NanoBRET | [4] |
| SPHINX31 | PC3 | ~360 | - | - | Western Blot (pSRSF1) | [1] |
Table 3: Kinome-wide Selectivity Profile
| Inhibitor | Kinases Screened | Concentration | Key Off-Targets | Selectivity Description | Reference(s) |
| This compound | 395 | 1 µM | Not specified | "Excellent kinome-wide selectivity", "rarely off-target" | [3][4] |
| SPHINX31 | 50 | 1 µM | None significant | "Highly selective for SRPK1" | [1] |
| SRPIN340 | >140 | - | Not specified | "Selective SRPK inhibitor" |
Note: A comprehensive, standardized quantitative comparison of kinome-wide selectivity (e.g., Gini score) is not publicly available for all compounds. The descriptions are based on the available literature.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
SRPK1 Signaling Pathway in Alternative Splicing
Caption: SRPK1 signaling pathway, initiated by EGF, leading to the regulation of alternative splicing.
Experimental Workflow for Kinase Profiling
Caption: General workflow for in vitro radiometric kinase profiling.
Logic of this compound's Enhanced Selectivity
Caption: The structural basis for this compound's high selectivity for the SRPK family.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data.
In Vitro Kinase Assay (Reaction Biology 33PanQinase™)
This assay is a radiometric method that directly measures the enzymatic activity of the kinase.
-
Principle: The assay quantifies the transfer of a radiolabeled phosphate from [γ-33P]ATP to a generic substrate, Myelin Basic Protein (MBP).
-
Protocol Outline:
-
Reaction Mixture: Recombinant human SRPK1, SRPK2, or SRPK3 enzyme is incubated with the test inhibitor (e.g., this compound) at various concentrations in a reaction buffer containing MgCl2, and the substrate (MBP).
-
Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP. The ATP concentration is a critical parameter and can be varied (e.g., 10 µM or apparent Km) to assess inhibitor potency under different conditions.[6][7]
-
Incubation: The reaction is allowed to proceed at a controlled temperature for a defined period.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-33P]ATP using a filter-binding method.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of an inhibitor with its target kinase in live cells.
-
Principle: This technology relies on the energy transfer from a NanoLuc® luciferase-tagged SRPK (donor) to a fluorescently labeled tracer that binds to the ATP pocket of the kinase (acceptor). An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Cell Preparation: Human cell lines (e.g., HEK293T) are transiently transfected with a plasmid encoding the NanoLuc®-SRPK fusion protein.
-
Plating: Transfected cells are seeded into multi-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of the test inhibitor (e.g., this compound).
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the SRPK active site is added to the cells. The tracer concentration is typically optimized for each kinase target.[8][9][10]
-
Substrate Addition: The NanoBRET™ Nano-Glo® Substrate is added to initiate the luminescent signal from the NanoLuc®-SRPK.
-
Detection: The donor emission (450 nm) and acceptor emission (610 nm) are measured using a luminometer equipped with appropriate filters.
-
Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. The displacement of the tracer by the inhibitor results in a dose-dependent decrease in the BRET ratio, from which the cellular IC50 is determined.
-
Conclusion
This compound stands out as a highly selective pan-SRPK inhibitor due to its unique mechanism of action that involves binding to a non-conserved region of the SRPK hinge. This structural advantage translates to potent and specific inhibition of SRPK family members with minimal off-target effects, as demonstrated by both biochemical and cellular assays. While other inhibitors like SPHINX31 also exhibit good selectivity for SRPK1, this compound's profile as a pan-SRPK inhibitor with excellent kinome-wide selectivity makes it a valuable tool for studying the roles of all three SRPK isoforms and a promising candidate for further therapeutic development. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel SRPK inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
A Comparative Guide to the Off-Target Profiles of SRPK Inhibitors: MSC-1186 vs. First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profiles of the novel pan-SRPK inhibitor, MSC-1186, against the first-generation SRPK inhibitors, SRPIN340 and SPHINX31. The data presented herein is compiled from publicly available experimental results to assist researchers in selecting the most appropriate chemical probes for their studies.
Executive Summary
Serine/arginine-protein kinases (SRPKs) are crucial regulators of mRNA splicing, and their dysregulation is implicated in various diseases, including cancer and viral infections. While first-generation SRPK inhibitors like SRPIN340 and SPHINX31 have been valuable research tools, their utility can be limited by off-target effects. This compound is a next-generation, potent, and highly selective pan-SRPK inhibitor developed to address these limitations. This guide demonstrates that this compound exhibits a significantly improved kinase selectivity profile compared to its predecessors, making it a more precise tool for studying SRPK biology.
Data Presentation
Table 1: Comparative Potency of SRPK Inhibitors
| Inhibitor | Target | IC50 / Ki |
| This compound | SRPK1 | 2.7 nM |
| SRPK2 | 81 nM | |
| SRPK3 | 0.6 nM | |
| SPHINX31 | SRPK1 | 5.9 nM |
| SRPIN340 | SRPK1 | 0.89 µM (Ki) |
| SRPK2 | 7.4 µM |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: Kinome-wide Selectivity Profile Comparison
While a direct head-to-head kinome scan of all three inhibitors under identical conditions is not publicly available, individual studies provide significant insights into their selectivity.
| Inhibitor | Kinase Panel Size | Key Off-Targets / Observations |
| This compound | 395 Kinases | Stated to have a "rarely off-target" profile and better selectivity than SRPIN340 and SPHINX31.[1] |
| SPHINX31 | 50 Kinases | At 1 µM, no other kinase in the panel was significantly inhibited.[2] It shows 50-fold selectivity for SRPK1 over SRPK2 and 100-fold over CLK1.[3] |
| SRPIN340 | >140 Kinases | No significant inhibitory activity against more than 140 other kinases.[4] Inhibits SRPK2 at higher concentrations. Does not significantly inhibit CLK1 and CLK4.[5] |
Mandatory Visualization
Caption: SRPK1-mediated alternative splicing of VEGF.
Caption: ADP-Glo™ Kinase Assay Workflow.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
SRPK enzyme (SRPK1, SRPK2, or SRPK3)
-
Substrate (e.g., SRSF1-derived peptide)
-
ATP
-
Test inhibitors (this compound, SRPIN340, SPHINX31)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the SRPK enzyme, substrate, and ATP in a kinase reaction buffer.
-
Add varying concentrations of the test inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Kinase Target Engagement (NanoBRET™ Assay)
This assay measures the apparent affinity of a test compound for a target kinase in living cells.
Materials:
-
HEK293T cells
-
Expression vector for NanoLuc®-SRPK fusion protein
-
NanoBRET™ Kinase Tracer
-
Test inhibitors (this compound, SRPIN340, SPHINX31)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Assay plates (e.g., 96-well white plates)
-
BRET-capable plate reader
Protocol:
-
Cell Preparation:
-
Transfect HEK293T cells with the NanoLuc®-SRPK fusion protein expression vector.
-
Plate the transfected cells in assay plates and incubate overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitors.
-
Add the test inhibitors and a fixed concentration of the NanoBRET™ Kinase Tracer to the cells.
-
Incubate the plate in a CO2 incubator for a specified time (e.g., 2 hours).
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to each well.
-
Read the plate on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
The binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.
-
Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration.
-
Conclusion
The available data strongly indicates that this compound possesses a superior off-target profile compared to the first-generation SRPK inhibitors SRPIN340 and SPHINX31. Its high potency and pan-SRPK activity, combined with its enhanced selectivity, establish this compound as a more reliable and precise chemical probe for elucidating the biological functions of the SRPK family. For researchers investigating the specific roles of SRPKs in cellular processes and disease models, this compound offers a significant advantage by minimizing the confounding effects of off-target kinase inhibition.
References
Confirming the On-Target Effects of MSC-1186: A Comparative Guide for Researchers
For researchers in drug discovery and chemical biology, confirming that a small molecule inhibitor selectively engages its intended target is paramount. This guide provides a comparative analysis of MSC-1186, a potent and selective pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs), and outlines genetic approaches to rigorously validate its on-target effects.
This compound has emerged as a valuable chemical probe for studying the roles of SRPK1, SRPK2, and SRPK3 in cellular processes such as pre-mRNA splicing.[1][2] Its high potency and kinome-wide selectivity make it a superior tool compared to earlier generation SRPK inhibitors. This guide will delve into the quantitative data supporting this compound's performance, detail experimental protocols for its characterization, and propose a definitive genetic strategy to confirm its mechanism of action.
Performance Comparison of SRPK Inhibitors
This compound demonstrates exceptional potency against the three SRPK isoforms. Its inhibitory activity, along with that of other commonly used SRPK inhibitors, is summarized below.
| Compound | Target(s) | In Vitro IC₅₀ (SRPK1) | In Vitro IC₅₀ (SRPK2) | In Vitro IC₅₀ (SRPK3) | Cellular Target Engagement (SRPK1, NanoBRET IC₅₀) | Notes |
| This compound | SRPK1, SRPK2, SRPK3 | 2.7 nM [1] | 81 nM [1] | 0.6 nM [1] | 98 nM (intact cells) [1] | Highly selective pan-SRPK inhibitor. Has a structurally related negative control, MSC-5360. [1] |
| SRPIN340 | SRPK1, SRPK2 | 0.89 µM (Kᵢ) | 7.4 µM | - | - | ATP-competitive. |
| SPHINX-31 | SRPK1 | 5.9 nM | >10 µM (10% inhibition) | - | 360 nM (EC₅₀ for SRSF1 phosphorylation inhibition)[3] | Highly selective for SRPK1 over SRPK2. |
| SRPKIN-1 | SRPK1, SRPK2 | 35.6 nM | 98 nM | - | Potent in cells | Covalent and irreversible inhibitor. |
Genetic Approaches for On-Target Validation
The most definitive method to confirm that the cellular effects of an inhibitor are due to its intended target is to utilize genetic knockout or mutation of the target protein. The expected outcome is that the inhibitor's effect will be significantly diminished or completely abolished in cells lacking the target.
Proposed Experimental Workflow:
A robust strategy to validate the on-target effects of this compound involves the use of SRPK1 and SRPK2 double knockout (DKO) cell lines, which have been successfully generated using CRISPR/Cas9 technology.
Signaling Pathway Modulated by this compound
This compound inhibits the phosphorylation of SR proteins by SRPKs. This phosphorylation is a critical step for the nuclear import of SR proteins, where they, in conjunction with other kinases like CDC2-like kinases (CLKs), regulate pre-mRNA splicing.[1][4] By inhibiting SRPKs, this compound leads to the cytoplasmic retention of SR proteins, thereby altering splicing patterns of key genes, such as VEGF-A.[4]
Experimental Protocols
In Vitro Kinase Assay (SRPK Activity)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified SRPK.
-
Reagents: Recombinant human SRPK1, SRPK2, or SRPK3 enzyme; Myelin Basic Protein (MBP) as a substrate; ³³P-ATP; kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT); test compounds (this compound and alternatives) serially diluted in DMSO.
-
Procedure:
-
Prepare the kinase reaction mix containing the SRPK enzyme, MBP, and kinase buffer.
-
Add the test compounds at various concentrations to the reaction mix and incubate briefly.
-
Initiate the kinase reaction by adding ³³P-ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated ³³P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.
-
Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the extent to which a compound binds to its target protein within living cells.
-
Reagents: HEK293T cells; plasmid encoding SRPK-NanoLuc® fusion protein; NanoBRET™ Kinase Tracer; NanoBRET™ Nano-Glo® Substrate; Opti-MEM® I Reduced Serum Medium; test compounds.
-
Procedure:
-
Transfect HEK293T cells with the SRPK-NanoLuc® fusion construct and plate them in a multi-well plate.
-
After 24 hours, add the NanoBRET™ Kinase Tracer to the cells.
-
Add the test compounds at various concentrations and incubate for a defined period (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor (NanoLuc®, 460 nm) and acceptor (Tracer, 618 nm) emission signals using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Determine the IC₅₀ value by plotting the NanoBRET™ ratio against the compound concentration.
-
CRISPR/Cas9-Mediated Knockout of SRPK1/2
This protocol outlines the generation of SRPK1/2 double knockout cell lines to be used for validating the on-target effects of this compound.
-
Reagents: A suitable cell line (e.g., CNE1); SRPK1 and SRPK2-targeting sgRNA expression vectors (co-expressing Cas9 and a fluorescent marker like GFP); a homology-directed repair (HDR) template with a selectable marker (e.g., puromycin resistance) flanked by homology arms for the SRPK loci; transfection reagent; puromycin.
-
Procedure:
-
Co-transfect the cells with the SRPK1-targeting sgRNA/Cas9 vector and the corresponding HDR template.
-
Select for successfully transfected cells using puromycin.
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and validate the knockout of SRPK1 by Western blotting and genomic DNA sequencing.
-
To generate the double knockout, use a Cre-recombinase system to remove the selection marker from the SRPK1 knockout cells.
-
Repeat steps 1-4 for the SRPK2 gene in the validated SRPK1 knockout cell line.
-
The resulting SRPK1/2 DKO cell line can then be used in phenotypic assays with this compound as described in the "Genetic Approaches for On-Target Validation" section.
-
By employing these robust biochemical, cellular, and genetic approaches, researchers can confidently ascertain the on-target effects of this compound and leverage its high selectivity for insightful studies into SRPK biology.
References
- 1. Functions of SRPK, CLK and DYRK kinases in stem cells, development, and human developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRPK Inhibitors Reduce the Phosphorylation and Translocation of SR Protein Splicing Factors, thereby Correcting BIN1, MCL-1 and BCL2 Splicing Errors and Enabling Apoptosis of Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking MSC-1186: A Comparative Guide to Kinase Inhibitors in Splicing Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MSC-1186, a potent and selective pan-SRPK inhibitor, against other kinase inhibitors implicated in the regulation of pre-mRNA splicing. The data presented is compiled from publicly available studies to facilitate an informed assessment of this compound's performance and potential applications in research and drug development.
Introduction to this compound and Splicing Regulation
This compound is a chemical probe that acts as a highly selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs). It demonstrates potent inhibition of all three SRPK isoforms: SRPK1, SRPK2, and SRPK3.[1][2][3][4] SRPKs are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression. They phosphorylate SR proteins, which are key splicing factors that guide the spliceosome to the correct splice sites on pre-mRNA. Dysregulation of SRPK activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3]
This guide benchmarks this compound against other known SRPK inhibitors and inhibitors of a related kinase family, the CDC-like Kinases (CLKs), which also play a significant role in splicing factor phosphorylation.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other relevant kinase inhibitors against their primary targets. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Findings & References |
| This compound | SRPK1 | 2.7 | Highly selective pan-SRPK inhibitor.[1][3] |
| SRPK2 | 81 | ||
| SRPK3 | 0.6 | ||
| SRPIN340 | SRPK1 | 960 | An early SRPK1 inhibitor.[5] |
| SRPK2 | 7400 | ||
| SPHINX31 | SRPK1 | 5.9 - 6 | Potent and selective SRPK1 inhibitor.[6][7][8][9] |
| SRPKIN-1 | SRPK1 | 35.6 | Covalent and irreversible SRPK1/2 inhibitor.[10][11][12] |
| SRPK2 | 98 | ||
| Compound 150441 | CLK4 | 21.4 | Novel and selective CLK4 inhibitor.[13] |
| BH-30236 | CLK1 | 0.134 | Potent, macrocyclic CLK inhibitor.[14] |
| CLK2 | 0.165 | ||
| CLK4 | 0.446 |
Experimental Methodologies
The data presented in this guide is primarily derived from two key types of assays: in vitro kinase activity assays and cellular target engagement assays.
In Vitro Splicing Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reaction Setup: Recombinant human SRPK or CLK enzyme is incubated with a specific substrate (e.g., a synthetic peptide derived from an SR protein) and ATP in a buffered solution.
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound) is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is measured. This can be achieved through various methods, such as radiometric assays using radiolabeled ATP, or luminescence-based assays that measure the amount of remaining ATP.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This assay measures the ability of a compound to bind to its target kinase within living cells.
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Assay Setup: The transfected cells are plated in a multi-well plate and incubated with a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket.
-
Compound Addition: The test inhibitor is added to the cells, where it competes with the tracer for binding to the kinase.
-
BRET Measurement: A substrate for NanoLuc® is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. BRET occurs when the NanoLuc® luciferase and the fluorescent tracer are in close proximity.
-
Data Analysis: The displacement of the tracer by the inhibitor leads to a decrease in the BRET signal. The IC50 for target engagement is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the BRET signal.
Visualizing Pathways and Workflows
SRPK1 Signaling Pathway in Splicing Regulation
The following diagram illustrates the central role of SRPK1 in regulating splicing through the phosphorylation of SR proteins, a pathway often activated by upstream signals such as the PI3K/Akt pathway.
Caption: SRPK1 signaling pathway in splicing regulation.
Experimental Workflow for an In Vitro Kinase Inhibition Assay
This diagram outlines the typical steps involved in an in vitro assay to measure the inhibitory potential of a compound against a target kinase.
Caption: In vitro kinase inhibition assay workflow.
Conclusion
This compound emerges as a highly potent and selective pan-SRPK inhibitor, demonstrating nanomolar efficacy against SRPK1 and SRPK3, and double-digit nanomolar activity against SRPK2. When compared to other SRPK inhibitors, this compound shows a favorable profile in terms of potency and selectivity. Its distinct mechanism and high potency make it a valuable tool for studying the biological roles of SRPKs and a promising starting point for the development of therapeutics targeting splicing dysregulation in disease. Further head-to-head studies in standardized splicing assays will be beneficial for a more direct comparison of these promising inhibitors.
References
- 1. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPHINX31 - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SRPKIN-1 (JH-XI-05-01) | SRPK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and Biological Evaluation of a Novel CLK4 Inhibitor Targeting Alternative Splicing in Pancreatic Cancer Using Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Unveiling the Potential of MSC-1186 in Overcoming Resistance: A Comparative Analysis of SRPK Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of the novel pan-SRPK inhibitor, MSC-1186, in the context of cellular resistance. This guide provides a comparative analysis with other known SRPK inhibitors, supported by available experimental data and detailed methodologies.
While the development of cell lines with acquired resistance to specific SRPK inhibitors has not been extensively reported in publicly available literature, this guide will focus on the efficacy of this compound and its counterparts in cell lines exhibiting resistance to conventional chemotherapeutic agents, a setting where SRPK inhibitors have shown significant promise.
Introduction to SRPK and its Inhibition
Serine/Arginine-Rich Protein Kinases (SRPKs) are a family of enzymes that play a crucial role in the regulation of pre-mRNA splicing, a fundamental process for generating protein diversity within cells.[1] Dysregulation of SRPK activity has been implicated in various diseases, including cancer, where it can contribute to tumor growth, survival, and resistance to therapy.[2][3] This has led to the development of small molecule inhibitors targeting SRPKs as a potential therapeutic strategy.
This compound has emerged as a highly selective and potent pan-SRPK inhibitor, targeting SRPK1, SRPK2, and SRPK3 with nanomolar efficacy.[1] This guide will compare its biochemical and cellular activity with other well-characterized SRPK inhibitors, namely SRPIN340 and SPHINX31.
Comparative Efficacy of SRPK Inhibitors
The following table summarizes the inhibitory activity of this compound, SRPIN340, and SPHINX31 against the SRPK family of kinases.
| Inhibitor | Target(s) | IC50 (SRPK1) | IC50 (SRPK2) | IC50 (SRPK3) | Key Features |
| This compound | SRPK1, SRPK2, SRPK3 | 2.7 nM | 81 nM | 0.6 nM | Highly selective pan-SRPK inhibitor. |
| SRPIN340 | SRPK1, SRPK2 | 0.89 µM (Ki) | - | - | ATP-competitive inhibitor. |
| SPHINX31 | SRPK1 | 5.9 nM | >50-fold selectivity over SRPK2 | - | Potent and selective SRPK1 inhibitor. |
Efficacy in Chemoresistant Cell Lines
While direct comparisons of this compound in cell lines resistant to other SRPK inhibitors are not available, studies have demonstrated the potential of SRPK inhibition to overcome resistance to standard chemotherapies. For instance, inhibition of SRPK1 has been shown to sensitize cisplatin-resistant breast cancer cells to treatment.[4] SRPK1 expression has also been associated with resistance to cisplatin-based chemotherapy in extranodal NK/T-cell lymphoma, where SRPK inhibitors synergistically enhanced the cytotoxic effects of cisplatin.[3]
The mechanism often involves the modulation of alternative splicing of key apoptosis-regulating proteins. SRPK inhibitors can shift the balance from anti-apoptotic to pro-apoptotic splice variants, thereby re-sensitizing resistant cells to chemotherapy.[4][5] Given this compound's potent pan-SRPK inhibition, it is hypothesized to be effective in these chemoresistant settings, although direct experimental evidence is pending.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of SRPK inhibitors.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SRPK inhibitor for a specified duration (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting for Phosphorylated SR Proteins
-
Treat cells with the SRPK inhibitor for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR (mAb 104)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
Visualizing SRPK Signaling and Experimental Workflow
SRPK Signaling Pathway and Resistance Mechanism
Caption: SRPK signaling pathway and its role in chemoresistance.
Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating SRPK inhibitor efficacy.
Conclusion
This compound represents a significant advancement in the development of SRPK inhibitors due to its high potency and pan-inhibitory profile. While the direct evaluation of this compound in cell lines with acquired resistance to other SRPK inhibitors is a critical area for future research, the existing evidence strongly suggests its potential as a powerful tool to overcome resistance to conventional cancer therapies. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic promise of this compound. The lack of publicly available data on cell lines with acquired resistance to SRPK inhibitors highlights an important gap in the current understanding of resistance mechanisms to this class of drugs and underscores the need for further investigation in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SRPK family inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SRPK Inhibitors Reduce the Phosphorylation and Translocation of SR Protein Splicing Factors, thereby Correcting BIN1, MCL-1 and BCL2 Splicing Errors and Enabling Apoptosis of Cholangiocarcinoma Cells [imrpress.com]
Safety Operating Guide
Proper Disposal of MSC-1186: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Prior to disposal, always adhere to standard laboratory safety protocols. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area. In case of a spill, absorb the material with an inert substance and dispose of it as outlined below.
Disposal Procedures for Non-Hazardous Laboratory Chemicals
Based on general guidelines for the disposal of non-hazardous laboratory chemicals, the following procedures are recommended for MSC-1186, assuming its non-hazardous nature.
Solid Waste:
-
Uncontaminated this compound: Unused or expired solid this compound that is not mixed with any hazardous materials can typically be disposed of in the regular laboratory trash.
-
Contaminated Labware: Items such as weigh boats, pipette tips, and microfuge tubes that have come into contact with this compound but are not contaminated with hazardous substances can also be discarded in the regular trash.
Liquid Waste (Solutions):
-
Aqueous Solutions: Dilute aqueous solutions of this compound, free from other hazardous chemicals, may be permissible for drain disposal with copious amounts of water. However, this is highly dependent on local regulations and institutional policies. Always check with your environmental health and safety (EHS) department before disposing of any chemical down the drain.
-
Solvent-Based Solutions: Solutions of this compound in volatile or flammable organic solvents (e.g., DMSO) must be collected in a designated solvent waste container for proper disposal by your institution's hazardous waste management team. Do not pour organic solvents down the drain.
Quantitative Data Summary
As no specific quantitative disposal limits for this compound are available, general best practices for non-hazardous chemical waste should be followed. The following table summarizes key considerations:
| Parameter | Guideline | Source/Rationale |
| Solid Waste Disposal | Regular Laboratory Trash | Assuming non-hazardous nature based on identical CAS number SDS. |
| Aqueous Solution Disposal | Drain disposal may be permissible with copious water | Subject to institutional and local regulations for non-hazardous waste. |
| Organic Solvent Solution Disposal | Collect in designated hazardous waste container | Standard procedure for all organic solvent waste. |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound are required, given its likely non-hazardous nature. The primary "protocol" for disposal involves proper segregation of waste streams as described above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is provided as a general guide and is based on the assumption that this compound is a non-hazardous substance. It is not a substitute for a formal Safety Data Sheet or the specific disposal protocols established by your institution. Always prioritize safety and consult with your EHS department for authoritative guidance on chemical waste disposal.
Essential Safety and Logistical Information for Handling MSC-1186
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling MSC-1186. The following procedures are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves. |
| Body Protection | Impervious Clothing | Lab coat or other protective garments. |
| Respiratory | Suitable Respirator | Use in well-ventilated areas; respirator as needed.[1] |
Hazard Identification and Safety Precautions
This compound is classified with specific hazards that necessitate careful handling and storage.
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
General Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Prevent inhalation of dust or aerosols by working in a well-ventilated area.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the substance.[1]
Storage and Disposal Procedures
Proper storage and disposal are critical to maintaining a safe laboratory and preventing environmental contamination.
| Procedure | Condition | Details |
| Storage | Temperature | Store powder at -20°C and solutions at -80°C.[1] |
| Container | Keep container tightly sealed.[1] | |
| Environment | Store in a cool, well-ventilated area away from sunlight.[1] | |
| Disposal | Method | Dispose of at an approved waste disposal plant.[1] |
| Regulations | Adhere to all federal, state, and local regulations.[1] |
Experimental Protocols
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
-
Ensure Personal Safety: Immediately put on all required personal protective equipment, including a respirator.[1]
-
Evacuate Area: If necessary, evacuate personnel to a safe area.[1]
-
Ventilate: Ensure the area is adequately ventilated.[1]
-
Containment: Prevent further leakage or spillage. Do not allow the substance to enter drains or water courses.[1]
-
Clean-up:
-
Disposal: Dispose of all contaminated materials according to the approved disposal protocol outlined above.[1]
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
